ACY-957
Description
The exact mass of the compound N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-5-thiophen-2-ylphenyl)-2-piperazin-1-ylquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c25-19-6-3-17(22-2-1-13-31-22)15-21(19)28-24(30)18-4-7-20-16(14-18)5-8-23(27-20)29-11-9-26-10-12-29/h1-8,13-15,26H,9-12,25H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURDNNVAYZDGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ACY-957 in Erythroid Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-957 is a selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2) that has demonstrated significant potential in the context of erythroid differentiation and the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in erythroid cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The primary therapeutic rationale for developing selective HDAC1/2 inhibitors like this compound is to induce fetal hemoglobin (HbF) expression while minimizing the potential toxicities associated with broader HDAC inhibition, particularly of HDAC3.[3][4]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 |
| HDAC1 | 7 | ~185-fold |
| HDAC2 | 18 | ~72-fold |
| HDAC3 | 1300 | - |
| HDAC4 | >20,000 | Not Applicable |
| HDAC5 | >20,000 | Not Applicable |
| HDAC6 | >20,000 | Not Applicable |
| HDAC7 | >20,000 | Not Applicable |
| HDAC8 | >20,000 | Not Applicable |
| HDAC9 | >20,000 | Not Applicable |
Data sourced from in vitro biochemical assays.[4][5]
Table 2: Cellular Activity and Efficacy of this compound in Erythroid Progenitor Cells
| Parameter | Cell Type | This compound Concentration | Outcome | Reference |
| HDAC2 Inhibition (IC50) | Human Bone Marrow-derived Progenitors | 304 nM | - | [4] |
| γ-globin (HBG) mRNA Induction (vs. vehicle) | Human Bone Marrow CD34+ derived erythroblasts | 1 µM | ~3.5-fold increase in HBG levels (35% in CS1, 24% in CS2 culture) at day 5 | [5] |
| Fetal Hemoglobin (HbF) Induction | Sickle Cell Disease Patient-derived PBMCs | 1 µM | Significant elevation in HBG mRNA; up to 58% from 12% in one donor | [5] |
| Histone Acetylation Induction | Primary Human Erythroblasts | 1 µM - 5 µM | Dose-dependent increase in H3K9/14ac, H3K56ac, H3K79ac, and H2BK5ac | [5] |
Core Mechanism of Action: The GATA2-Mediated Induction of Fetal Hemoglobin
The primary mechanism by which this compound induces fetal hemoglobin in erythroid cells is through the selective inhibition of HDAC1 and HDAC2, leading to the upregulation of the transcription factor GATA2.[6][7][8]
Signaling Pathway Diagram
Caption: this compound signaling pathway in erythroid cells.
In its non-induced state, the γ-globin gene is silenced in adult erythroid cells, a process mediated by various transcription factors and epigenetic modifications. HDAC1 and HDAC2 are key components of repressive complexes that maintain a deacetylated and condensed chromatin state at the γ-globin locus and its regulatory genes.
This compound, upon entering the nucleus of erythroid progenitor cells, selectively binds to and inhibits the enzymatic activity of HDAC1 and HDAC2.[4][5] This inhibition leads to an increase in histone acetylation, particularly at the regulatory regions of the GATA2 gene.[7] The resulting "open" chromatin structure facilitates the binding of transcriptional activators, leading to an overexpression of GATA2 protein.[4][7] GATA2, a critical transcription factor in hematopoiesis, then directly or indirectly activates the transcription of the γ-globin gene (HBG), leading to increased production of γ-globin protein and subsequently fetal hemoglobin (HbF).[2][7] Studies have shown that knockdown of GATA2 attenuates the induction of HBG by this compound, confirming its central role in this pathway.[7]
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
1. In Vitro HDAC Inhibition Assay
-
Objective: To determine the IC50 values of this compound against individual HDAC isoforms.
-
Protocol:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9) are used.
-
This compound is serially diluted to various concentrations.
-
The compound is pre-incubated with each HDAC enzyme for an extended period (e.g., 24 hours) to allow for the slow association kinetics of aminobenzamides to reach equilibrium.[5]
-
A fluorogenic substrate (e.g., for Class I/II HDACs) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the deacetylase activity.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
2. Erythroid Progenitor Cell Culture and Differentiation
-
Objective: To culture and differentiate primary human hematopoietic stem cells into erythroid progenitors for subsequent treatment with this compound.
-
Protocol (Two-Phase Culture System, e.g., CS1 and CS2): [5]
-
Expansion Phase: CD34+ hematopoietic stem and progenitor cells are isolated from human bone marrow or peripheral blood.
-
Cells are cultured in an expansion medium (e.g., CS1 or CS2 expansion media) containing a cocktail of cytokines such as stem cell factor (SCF), IL-3, and erythropoietin (EPO) for a period of 6-7 days to expand the population of erythroid progenitors.
-
Differentiation Phase: Cells are then transferred to a differentiation medium with a different cytokine composition (e.g., higher concentration of EPO, potentially with the addition of insulin and transferrin) to promote terminal erythroid differentiation.
-
This compound or vehicle control (e.g., DMSO) is added to the differentiation medium at the desired concentration (e.g., 1 µM).
-
Cells are cultured for an additional period (e.g., 3-5 days) to assess the effects on gene expression and protein levels.
-
3. Western Blot Analysis of Histone Acetylation
-
Objective: To quantify the changes in histone acetylation in response to this compound treatment.
-
Protocol:
-
Erythroid progenitor cells are treated with this compound or vehicle for a specified time (e.g., 24 hours).
-
Histones are extracted from the cell nuclei using an acid extraction method.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
The membrane is incubated with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3 or H4).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software, and acetylation levels are normalized to the total histone loading control.[5]
-
4. Chromatin Immunoprecipitation and Sequencing (ChIP-Seq)
-
Objective: To identify the genomic regions where HDAC1/2 are localized and to assess changes in histone acetylation at these sites upon this compound treatment.
-
Protocol:
-
Erythroid progenitor cells are treated with this compound or vehicle.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
An antibody specific for HDAC1, HDAC2, or an acetylated histone mark is used to immunoprecipitate the chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is prepared for high-throughput sequencing (library preparation).
-
The resulting sequences are mapped to the human genome to identify regions of protein binding or histone modification.[7]
-
Experimental Workflow Diagram
Caption: Workflow for studying this compound in erythroid cells.
Conclusion
This compound represents a targeted approach to inducing fetal hemoglobin by selectively inhibiting HDAC1 and HDAC2 in erythroid cells. Its mechanism of action is centered on the epigenetic upregulation of GATA2, a master regulator of hematopoiesis, which in turn activates the expression of the γ-globin gene. The specificity of this compound for HDAC1/2 offers a promising therapeutic window, potentially avoiding the off-target effects associated with pan-HDAC inhibitors. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to advance novel therapies for hemoglobinopathies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulating the Regulators: The Role of Histone Deacetylase 1 (HDAC1) in Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ACY-957: Chemical Structure, Properties, and Mechanism of Action
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of histone deacetylases (HDACs) 1 and 2. It covers the chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a member of the biaryl aminobenzamide class of HDAC inhibitors.[1][2] Its chemical structure is designed for selective interaction with the active site of HDAC1 and HDAC2.[1][3] The molecule consists of a benzamide scaffold, which includes a linker/surface region that binds to the tubular pocket of the HDAC active site, and a zinc-coordinating group.[1][3] The selectivity of this compound for HDAC1 and HDAC2 is conferred by an internal cavity-binding group.[1][3]
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(2-amino-5-(thiophen-2-yl)phenyl)-2-(piperazin-1-yl)quinoline-6-carboxamide hydrochloride | [4] |
| CAS Number | 1609389-52-7 (free base) | [5][6] |
| Chemical Formula | C24H24ClN5OS | [4] |
| Molecular Weight | 466.00 g/mol | [4] |
| Solubility | DMSO: 86 mg/mL (200.21 mM) | [6] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of HDAC1 and HDAC2.[1][5][6] By inhibiting these enzymes, this compound leads to an increase in histone acetylation.[1][3] This epigenetic modification plays a crucial role in the reactivation of fetal hemoglobin (HbF), a promising therapeutic strategy for sickle cell disease (SCD) and β-thalassemia.[1][7][8]
The primary mechanism involves the activation of the transcription factor GATA2.[1][7][9] Inhibition of HDAC1/2 by this compound results in elevated histone acetylation at the autoregulatory regions of the GATA2 gene, leading to increased GATA2 expression.[9] Activated GATA2, in turn, promotes the transcription of the γ-globin gene (HBG), which is a component of fetal hemoglobin.[7][8][9] The resulting increase in HbF levels can compensate for the defective adult hemoglobin in patients with hemoglobinopathies.[7][8][10]
In the context of acute myeloid leukemia (AML), the inhibition of HDAC1/2 by this compound has been shown to induce differentiation, cell cycle arrest, and apoptosis in AML cell lines.[2]
Caption: Signaling pathway of this compound in the induction of fetal hemoglobin.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various assays.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (nM) | Assay Type | Source |
| HDAC1 | 7 | Biochemical | [1][5][6] |
| HDAC2 | 18 | Biochemical | [1][5][6] |
| HDAC3 | 1300 | Biochemical | [1][5] |
| HDAC4-9 | No inhibition up to 20 µM | Biochemical | [1] |
| HDAC2 | 304 | Cell-based (primary hematopoietic progenitors) | [1][3][5] |
Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cells
| Cell Line/Sample | Effect | IC50 (µM) | Source |
| Primary leukemic cells | Inhibition of proliferation | 1.1 (mean) | [2] |
| Primary AML patient samples | Inhibition of colony growth | 2.6 (mean) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
In Vitro HDAC Inhibition Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against recombinant HDAC enzymes.
Caption: General workflow for an in vitro HDAC inhibition assay.
Methodology:
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Enzyme Reaction: Recombinant HDAC1, HDAC2, or HDAC3 enzyme is pre-incubated with this compound for 24 hours to allow for the slow association kinetics of aminobenzamide inhibitors.[1]
-
Substrate Addition: A fluorogenic acetylated peptide substrate is added to initiate the deacetylation reaction.
-
Development: After a defined incubation period, a developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorophore.
-
Detection: The fluorescence intensity is measured using a plate reader, which is proportional to the enzyme activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol describes the assessment of this compound's effect on histone acetylation in cultured cells.
-
Cell Culture and Treatment: Human bone marrow (BM) cells are cultured in expansion media. The cells are then treated with varying concentrations of this compound or a vehicle control for 24 hours.[3]
-
Histone Extraction: Histones are isolated from the treated cells using a total histone extraction kit.[1]
-
Protein Quantification: The concentration of the extracted histones is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of histone lysates are separated by size on a Bis-Tris gradient gel and transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histone marks (e.g., acetylated H2BK5, acetylated H3K56) and a loading control (e.g., total histone H4).[2][3] Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The relative abundance of acetylated histones is quantified and normalized to the total histone levels.[3]
Induction of γ-globin (HBG) mRNA in Primary Cells
This protocol details the evaluation of this compound's ability to induce HBG mRNA in erythroid progenitor cells.
-
Cell Culture: CD34+ human bone marrow cells are cultured using a two-phase system (CS1 or CS2) to generate erythroid progenitors.[1]
-
Treatment: The differentiating cells are treated with this compound (e.g., 1 µM), a positive control such as hydroxyurea (e.g., 30 µM), or a vehicle control.[1]
-
RNA Isolation: RNA is purified from the cells at various time points using a suitable kit.[1]
-
Quantitative PCR (qPCR): The expression levels of HBG mRNA are quantified relative to the total β-like globin mRNA using qPCR.[1]
-
Data Analysis: The percentage of HBG mRNA is calculated and compared between the different treatment groups.[1]
Preclinical and Clinical Status
Preclinical studies have demonstrated that this compound can induce HbF in primary cells from healthy donors and sickle cell patients.[1] In vivo studies in non-anemic primates showed that oral administration of this compound was well-tolerated and led to significant increases in HBG mRNA and protein.[10] As of the latest available information, specific clinical trial data for this compound is not detailed in the provided search results, though numerous HDAC inhibitors are undergoing clinical investigation for various cancers.[11][12][13] The favorable preclinical profile of this compound suggests its potential as a therapeutic agent for hemoglobinopathies.
References
- 1. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
ACY-957: A Technical Guide to its HDAC Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histone deacetylase (HDAC) isoform selectivity profile of ACY-957, a potent and selective inhibitor of HDAC1 and HDAC2. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.
Core Selectivity Profile of this compound
This compound is a biaryl aminobenzamide that demonstrates high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[1][2][3] This selectivity is attributed to its chemical structure, which includes an internal cavity binding group that preferentially interacts with the active sites of HDAC1 and HDAC2. The inhibitory activity of this compound has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
Data Presentation: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity Notes |
| HDAC1 | 7 | Highly potent inhibition. |
| HDAC2 | 18 | Highly potent inhibition. |
| HDAC3 | 1300 | Approximately 100-fold less sensitive than HDAC1/2.[1][2] |
| HDAC4 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |
| HDAC5 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |
| HDAC6 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |
| HDAC7 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |
| HDAC8 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |
| HDAC9 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |
In cell-based assays using primary hematopoietic progenitors, this compound demonstrated an IC50 value of 304 nM for HDAC2.[1][2] The difference in potency between biochemical and cell-based assays can be attributed to factors such as cell membrane permeability, efflux pumps, and the presence of HDACs in multi-protein complexes within the cellular environment.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited to determine the HDAC selectivity profile of this compound.
In Vitro Biochemical HDAC Inhibition Assay
This protocol outlines the determination of IC50 values for this compound against purified recombinant HDAC enzymes.
1. Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC substrate:
-
For HDAC1, 2, 3, and 6: Acetyl-lysine tripeptide substrate
-
For HDAC4, 5, 7, 8, and 9: Trifluoroacetyl-lysine tripeptide substrate
-
-
Trypsin
-
Developer (to generate a fluorescent signal from the deacetylated substrate)
-
96-well black microplates
-
Plate reader capable of fluorescence detection
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to 1.5 times the final concentration in assay buffer.
-
Pre-incubation: Add the diluted this compound solution to the wells of a 96-well plate. Add the diluted enzyme solution to the wells. Due to the slow association rate constants of aminobenzamides, pre-incubate the enzyme and compound for 24 hours to reach equilibrium.[1]
-
Substrate Addition: Prepare the substrate solution at 6 times the final concentration in assay buffer, including trypsin. The substrate concentration should be equal to the Michaelis constant (Km) for each respective enzyme.[4]
-
Reaction Initiation: Add the substrate solution to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Development: Add a developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based HDAC Inhibition Assay
This protocol describes the determination of this compound's inhibitory activity on HDAC2 in a cellular context.
1. Reagents and Materials:
-
Primary human hematopoietic progenitor cells
-
Cell culture medium (e.g., CS1 expansion media)
-
This compound
-
Cell-permeable HDAC substrate (selective for HDAC2)
-
Lysis buffer containing a developer
-
96-well clear-bottom black microplates
-
Plate reader capable of fluorescence detection
2. Procedure:
-
Cell Culture: Culture primary hematopoietic progenitor cells in the appropriate expansion medium.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of this compound for 48 hours.[5][6]
-
Substrate Addition: Add a cell-permeable, HDAC2-selective substrate to the cells and incubate for a specified period to allow for deacetylation.
-
Cell Lysis and Signal Development: Add a lysis buffer that also contains a developer to stop the reaction and generate a fluorescent signal from the intracellularly deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the IC50 value as described for the biochemical assay.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.
Caption: this compound's inhibitory potency against HDAC isoforms.
Caption: Signaling pathway of this compound induced fetal hemoglobin.
Caption: Workflow for in vitro HDAC inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 | PLOS One [journals.plos.org]
The Role of ACY-957 in the Induction of Fetal Hemoglobin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reactivating fetal hemoglobin (HbF) expression is a clinically validated therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. Non-selective histone deacetylase (HDAC) inhibitors have shown promise in inducing HbF, but their clinical utility has been hampered by toxicity. ACY-957, a potent and selective inhibitor of HDAC1 and HDAC2, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing fetal hemoglobin, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. Preclinical studies have demonstrated that this compound effectively induces γ-globin (HBG) mRNA and HbF protein in erythroid progenitor cells, including those from patients with sickle cell disease.[1][2][3] The primary mechanism involves the upregulation of the transcription factor GATA2, a critical regulator of hematopoiesis. This guide will serve as a comprehensive resource for researchers and drug development professionals working on novel therapies for hemoglobinopathies.
Quantitative Data
The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound in inducing fetal hemoglobin, primarily derived from the seminal study by Shearstone et al. (2016) in PLOS One.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 |
| HDAC1 | 7 | ~185-fold |
| HDAC2 | 18 | ~72-fold |
| HDAC3 | 1300 | - |
| HDAC4-9 | >20,000 | >1111-fold |
| Data sourced from Shearstone et al., 2016. |
Table 2: Effect of this compound on γ-Globin (HBG) mRNA and Fetal Hemoglobin (HbF) Protein
| Cell Type | Treatment | Outcome Measure | Result |
| Human CD34+ bone marrow cells (CS1) | 1 µM this compound (5 days) | % HBG mRNA of total β-like globin mRNA | Significant time-dependent increase, exceeding hydroxyurea response |
| Human CD34+ bone marrow cells (BFU-E) | 1 µM this compound (14 days) | % HBG mRNA of total β-like globin mRNA | Increase from 15% (vehicle) to 48% |
| Human CD34+ bone marrow cells (BFU-E) | 2 µM this compound (14 days) | % HBG mRNA of total β-like globin mRNA | Increase from 15% (vehicle) to 82% |
| Sickle Cell Disease patient PBMCs (n=4) | 1 µM this compound (3 days) | % HBG mRNA of total β-like globin mRNA | Significant elevation in all donors (e.g., Donor 1: 12% to 58%) |
| Sickle Cell Disease patient progenitors | 1, 2, or 3 µM this compound (3 days) | % HbF positive cells & HbF protein abundance/cell | Dose-dependent increase |
| Data sourced from Shearstone et al., 2016.[1][2] |
Table 3: Effect of this compound on GATA2 Gene Expression
| Cell Type | Treatment | Outcome Measure | Result |
| Erythroid progenitors | 1 µM this compound | GATA2 mRNA induction | > 3-fold increase |
| Sickle Cell Disease patient primary cells | 1 µM this compound (3 days) | GATA2 mRNA expression | Elevated expression |
| Data sourced from Shearstone et al., 2016.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's role in fetal hemoglobin induction.
Cell Culture and Erythroid Differentiation
-
Cell Source: Human CD34+ bone marrow cells or peripheral blood mononuclear cells (PBMCs) from healthy or sickle cell disease donors.
-
Expansion Phase (CS1 System): Cells were cultured in Iscove’s Modified Dulbecco’s Medium (IMDM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin/streptomycin, 2 U/mL erythropoietin (EPO), 50 ng/mL stem cell factor (SCF), 10 ng/mL IL-3, and 2 µM dexamethasone.
-
Differentiation Phase (CS1 System): After expansion, cells were transferred to a differentiation medium containing IMDM, 20% FBS, 1% penicillin/streptomycin, 10 U/mL EPO, 100 ng/mL SCF, and 1 mg/mL holo-transferrin. This compound or vehicle (DMSO) was added at the indicated concentrations.
-
Burst Forming Unit-Erythroid (BFU-E) Assay: CD34+ cells were cultured in methylcellulose-based medium (MethoCult H4434) containing EPO, SCF, GM-CSF, and IL-3. This compound was added at the start of the culture, and colonies were analyzed after 14 days.
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA was extracted from cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qPCR Analysis: qPCR was performed using TaqMan Gene Expression Assays (Applied Biosystems) for γ-globin (HBG), β-globin (HBB), and GATA2, with β-actin (ACTB) as the endogenous control. Relative gene expression was calculated using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against acetylated histone H3, total histone H3, and other proteins of interest. This was followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for HbF Protein Analysis
-
Cell Preparation: Differentiated erythroid cells were fixed and permeabilized using a commercially available kit (e.g., Cytofix/Cytoperm, BD Biosciences).
-
Antibody Staining: Cells were stained with a phycoerythrin (PE)-conjugated anti-HbF antibody.
-
Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. The percentage of HbF-positive cells and the mean fluorescence intensity (MFI) were quantified using appropriate gating strategies.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells were treated with 1% formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Nuclei were isolated, and chromatin was sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: Sheared chromatin was incubated overnight with antibodies against HDAC1, HDAC2, GATA2, or acetylated histones.
-
DNA Purification: Antibody-bound chromatin was pulled down using protein A/G magnetic beads, and the cross-links were reversed. DNA was then purified.
-
Analysis: Purified DNA was analyzed by qPCR or next-generation sequencing (ChIP-Seq) to determine protein occupancy at specific genomic regions.
Mandatory Visualizations
Signaling Pathway of this compound in Fetal Hemoglobin Induction
Caption: this compound signaling pathway for HbF induction.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for this compound evaluation.
Clinical Development Context
While the preclinical data for this compound is robust, its direct clinical development for sickle cell disease has been less clear. Acetylon Pharmaceuticals, the original developer of this compound, was acquired by Celgene, and the rights to this compound and other selective HDAC1/2 inhibitors for non-oncology indications, including sickle cell disease and beta-thalassemia, were transferred to a new entity, Regenacy Pharmaceuticals.[4]
Preclinical studies in non-anemic primates have shown that oral administration of this compound was well-tolerated and led to a substantial, greater than 50-fold increase in HBG mRNA and protein.[1] These studies also explored alternative dosing schedules to optimize the therapeutic index. As of late 2025, there are no active clinical trials specifically for this compound in sickle cell disease listed on major clinical trial registries. However, the strong preclinical evidence and the focused efforts of Regenacy Pharmaceuticals suggest that selective HDAC1/2 inhibition remains a viable and promising strategy for the treatment of hemoglobinopathies. The broader class of HDAC inhibitors continues to be explored in clinical trials for various hematological conditions.
Conclusion
This compound is a selective HDAC1/2 inhibitor with a well-defined mechanism of action for inducing fetal hemoglobin. By inhibiting HDAC1 and HDAC2, this compound increases histone acetylation at the GATA2 gene locus, leading to the upregulation of GATA2 expression. Elevated GATA2, in turn, activates the transcription of the γ-globin gene, resulting in increased production of HbF. The compelling preclinical quantitative data and a clear understanding of the experimental protocols provide a strong foundation for the continued investigation of selective HDAC1/2 inhibitors as a targeted therapy for sickle cell disease and β-thalassemia. Further research and clinical development in this area are warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 | PLOS One [journals.plos.org]
- 3. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
The Pharmacological Profile of ACY-957: A Selective HDAC1/2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ACY-957 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2), belonging to the biaryl aminobenzamide class of HDAC inhibitors.[1][2] Preclinical research has demonstrated its potential as a therapeutic agent for hemoglobinopathies, such as sickle cell disease and β-thalassemia, by inducing fetal hemoglobin (HbF) production.[2][3] Further investigations have also explored its anti-leukemic properties, particularly in combination with other therapies. This document provides a comprehensive overview of the pharmacological classification, mechanism of action, and key experimental data related to this compound.
Pharmacological Classification
Primary Class: Histone Deacetylase (HDAC) Inhibitor
Sub-class: Selective HDAC1 and HDAC2 Inhibitor
This compound demonstrates high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[2][4][5] This selectivity is attributed to its chemical structure, which includes an internal cavity binding region that confers specificity for these two enzymes.[2] The aminobenzamide scaffold of this compound contains a zinc-coordinating group that interacts with the active site of the HDAC enzymes.[2]
Quantitative Data
The inhibitory activity of this compound against various HDAC isoforms has been quantified in several studies. The following tables summarize the key in vitro and cellular IC50 values.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 7 - 7.2 |
| HDAC2 | 18 - 26 |
| HDAC3 | 1157 - 1300 |
| HDAC4 | >20,000 |
| HDAC5 | >20,000 |
| HDAC6 | >20,000 |
| HDAC7 | >20,000 |
| HDAC8 | >20,000 |
| HDAC9 | >20,000 |
Data sourced from references:[1][2][4][5]
Table 2: Cellular Inhibitory Activity of this compound
| Cell Type | Target | IC50 (nM) |
| Primary Hematopoietic Progenitors | HDAC2 | 304 |
Data sourced from reference:[4]
Table 3: In Vitro Anti-leukemic Activity of this compound
| AML Cell Line | IC50 (µM) |
| MOLM13 | 0.8 - 3.3 |
| MV4-11 | 0.8 - 3.3 |
| Kasumi-1 | 0.8 - 3.3 |
| KG-1 | 0.8 - 3.3 |
| HL-60 | 0.8 - 3.3 |
Data sourced from reference:[1]
Mechanism of Action: Induction of Fetal Hemoglobin
The primary mechanism of action of this compound in the context of hemoglobinopathies involves the reactivation of fetal hemoglobin (HbF) expression.[2] This is achieved through the following signaling pathway:
Caption: Signaling pathway of this compound inducing fetal hemoglobin.
This compound inhibits HDAC1 and HDAC2, leading to an increase in histone acetylation at the GATA2 gene locus.[6][7] This epigenetic modification results in the upregulation of GATA2, a key transcription factor.[7] Elevated levels of GATA2 protein then activate the transcription of the γ-globin gene (HBG), leading to increased production of fetal hemoglobin.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro HDAC Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.
Caption: Workflow for in vitro HDAC inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: Recombinant HDAC enzymes are diluted to 1.5 times the final assay concentration in assay buffer. This compound is prepared in a series of dilutions.
-
Pre-incubation: The diluted HDAC enzyme is pre-incubated with this compound for 24 hours to allow for the slow association rate constant of the aminobenzamide class of inhibitors.[2]
-
Reaction Initiation: An acetylated lysine tripeptide substrate is added to the enzyme-inhibitor mixture to start the deacetylation reaction.
-
Detection: A developer is added that releases a fluorophore from the deacetylated substrate.
-
Data Analysis: The fluorescence is measured, and the data is used to calculate the IC50 values, representing the concentration of this compound required to inhibit 50% of the HDAC enzyme activity.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation status of histones in cells.
Methodology:
-
Cell Culture and Treatment: Primary human erythroblasts are cultured and treated with varying concentrations of this compound or a vehicle control for 24 hours.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3 or anti-β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to acetylated histones is quantified and normalized to the loading control to determine the relative change in histone acetylation upon treatment with this compound.
Chromatin Immunoprecipitation and Sequencing (ChIP-Seq)
This technique is employed to identify the genomic regions where HDAC1, HDAC2, and GATA2 are bound in erythroid progenitor cells and to assess changes in histone acetylation at these sites following this compound treatment.
Methodology:
-
Cross-linking: Erythroid progenitor cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to the protein of interest (e.g., HDAC1, HDAC2, or GATA2) or an acetylated histone mark. The antibody-protein-DNA complexes are then captured using magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immunoprecipitated complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are aligned to the reference genome, and peak calling algorithms are used to identify regions of protein binding or histone modification enrichment. This allows for the localization of HDAC1/2 and GATA2 binding at the GATA2 locus and the assessment of histone acetylation changes in response to this compound.[6][7]
Conclusion
This compound is a well-characterized, selective inhibitor of HDAC1 and HDAC2 with a clear mechanism of action for inducing fetal hemoglobin. Its high selectivity and potent activity in preclinical models suggest its therapeutic potential for treating hemoglobinopathies. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar compounds.
References
- 1. Chromatin Immunoprecipitation (ChIP) with Erythroid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epigentek.com [epigentek.com]
- 4. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide ChIP-Seq reveals a dramatic shift in the binding of the transcription factor erythroid Kruppel-like factor during erythrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ACY-957: A Potent and Selective Chemical Probe for Histone Deacetylase 1 and 2 (HDAC1/2) Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: ACY-957 is a highly selective, orally active small molecule inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2).[1] As members of the class I HDAC family, HDAC1 and HDAC2 are critical regulators of chromatin structure and gene expression, playing pivotal roles in cell cycle progression, differentiation, and DNA damage repair. Dysregulation of HDAC1 and HDAC2 activity is implicated in various diseases, including cancer and hematological disorders. This compound, belonging to the biaryl aminobenzamide class of HDAC inhibitors, serves as a valuable chemical probe to elucidate the specific biological functions of HDAC1 and HDAC2, distinguishing their roles from other HDAC isoforms.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 | Reference |
| HDAC1 | 7 | ~185-fold | [1][3][4] |
| HDAC2 | 18 - 26 | ~50-72-fold | [2][3][4] |
| HDAC3 | 1157 - 1300 | - | [2][3][4] |
| HDAC4 | >20,000 | Not Applicable | [3][4] |
| HDAC5 | >20,000 | Not Applicable | [3][4] |
| HDAC6 | >20,000 | Not Applicable | [3][4] |
| HDAC7 | >20,000 | Not Applicable | [3][4] |
| HDAC8 | >20,000 | Not Applicable | [3][4] |
| HDAC9 | >20,000 | Not Applicable | [3][4] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | IC50 (nM) | Effect | Reference |
| Primary Hematopoietic Progenitors | Cellular HDAC2 Inhibition | 304 | Inhibition of HDAC2 activity | [3][4] |
| Primary Leukemic Cells | Proliferation | 1100 | Inhibition of cell proliferation | [2] |
| Primary AML Patient Samples | Colony Growth | 2600 | Inhibition of colony formation | [2] |
| Human Erythroblasts | Histone Acetylation | 1000 - 5000 | Increased H3K9/14ac, H3K56ac, H3K79ac, H2BK5ac | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of HDAC1 and HDAC2, leading to an increase in the acetylation of histone and non-histone proteins. A key downstream effect of this compound, particularly relevant in the context of sickle cell disease and β-thalassemia, is the induction of fetal hemoglobin (HbF).[5][6] This is mediated, at least in part, through the activation of the transcription factor GATA2.[5][6][7] Inhibition of HDAC1/2 by this compound leads to increased histone acetylation at GATA2 regulatory regions, resulting in enhanced GATA2 expression.[6][7] GATA2, in turn, promotes the expression of the γ-globin gene (HBG), a component of HbF, while concurrently suppressing the expression of the adult β-globin gene (HBB).[7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are protocols for key experiments.
In Vitro HDAC Enzymatic Assay
This protocol is adapted from studies characterizing the inhibitory activity of this compound.[2][3]
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3 enzymes (e.g., BPS Biosciences)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Acetyl-lysine tripeptide substrate
-
Trypsin
-
Developer solution (e.g., containing a fluorophore that is released upon substrate cleavage)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the appropriate HDAC enzyme to each well. Due to the slow association rate of aminobenzamides, pre-incubate the enzyme with this compound for 24 hours at room temperature to reach equilibrium.[3][4]
-
Initiate the reaction by adding the acetylated substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the deacetylation reaction and initiate the developer reaction by adding a solution containing trypsin.
-
Incubate for a further period (e.g., 20 minutes) at 37°C to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate IC50 values using a suitable software (e.g., GraphPad Prism).
-
Western Blotting for Histone Acetylation
This protocol outlines the detection of changes in histone acetylation in cells treated with this compound.[3]
-
Reagents and Materials:
-
Cells of interest (e.g., primary human erythroblasts, AML cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Histone extraction kit (e.g., EpiQuick Total Histone Extraction Kit)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56, anti-acetyl-H2BK5) and total histones (e.g., anti-H3, anti-H4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total protein or histones according to the manufacturer's protocol.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of acetylated histones to the corresponding total histone levels.
-
Cellular Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cell viability and proliferation.
-
Reagents and Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is a potent and highly selective inhibitor of HDAC1 and HDAC2, making it an invaluable tool for dissecting the specific functions of these enzymes in health and disease. Its well-characterized mechanism of action, particularly in the context of fetal hemoglobin induction via the GATA2 pathway, highlights its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound as a chemical probe in both basic research and drug development endeavors. Careful consideration of the experimental conditions outlined will enable researchers to generate robust and reproducible data to further unravel the complex biology of HDAC1 and HDAC2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
In Vitro Characterization of ACY-957: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ACY-957, a selective inhibitor of histone deacetylases (HDACs) 1 and 2. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers in drug development and related scientific fields. This document details the biochemical and cellular activity of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Core Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against various HDAC isoforms and in cellular contexts.
Table 1: Biochemical Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 |
| HDAC1 | 7 | ~185-fold |
| HDAC2 | 18 | ~72-fold |
| HDAC3 | 1300 | - |
| HDAC4 | No inhibition up to 20 µM | > 15,000-fold |
| HDAC5 | No inhibition up to 20 µM | > 15,000-fold |
| HDAC6 | No inhibition up to 20 µM | > 15,000-fold |
| HDAC7 | No inhibition up to 20 µM | > 15,000-fold |
| HDAC8 | No inhibition up to 20 µM | > 15,000-fold |
| HDAC9 | No inhibition up to 20 µM | > 15,000-fold |
Data compiled from multiple in vitro biochemical assays.[1][2][3]
Table 2: Cellular Inhibitory Activity and Effects of this compound
| Cell Type | Assay | IC50 (nM) | Key Findings |
| Primary Hematopoietic Progenitors | Cellular HDAC2 Inhibition | 304 | Demonstrates cell permeability and target engagement in a cellular context.[1][4] |
| Human AML Cell Lines | Cell Viability | 800 - 3300 | Potently inhibited cell viability in various AML subtypes.[5] |
| Erythroid Progenitor Cells (Healthy Donors) | γ-globin (HBG) mRNA Induction | - | 3.5-fold increase in HBG mRNA levels with 1 µM this compound.[3] |
| Erythroid Progenitor Cells (Sickle Cell Patients) | γ-globin (HBG) mRNA Induction | - | Significant elevation in HBG mRNA; up to 58% of total β-like globin mRNA.[3] |
Mechanism of Action: Induction of Fetal Hemoglobin
This compound is being investigated as a potential therapeutic for sickle cell disease and β-thalassemia due to its ability to induce fetal hemoglobin (HbF) production.[2][6] The underlying mechanism involves the selective inhibition of HDAC1 and HDAC2, which leads to an increase in histone acetylation at specific gene loci. This epigenetic modification results in the activation of the transcription factor GATA2.[3][6][7] Elevated GATA2 levels, in turn, directly upregulate the expression of the γ-globin gene (HBG), a component of HbF, while concurrently suppressing the expression of the adult β-globin gene (HBB).[3][7]
Caption: Mechanism of this compound in inducing fetal hemoglobin production.
Experimental Protocols & Workflows
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
In Vitro Biochemical HDAC Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of isolated HDAC isoforms.
Caption: Workflow for the in vitro biochemical HDAC inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μM Tris(2-carboxyethyl)phosphine.[3]
-
Dissolve and serially dilute this compound in assay buffer to 6 times the final desired concentration.
-
Dilute recombinant HDAC enzymes (HDAC1-9) to 1.5 times the final concentration in assay buffer.[3]
-
-
Enzyme Inhibition:
-
In a 96-well plate, combine the diluted this compound with the diluted HDAC enzymes.
-
Pre-incubate the mixture for 24 hours at room temperature to allow the compound to reach equilibrium with the enzyme, which is necessary for slow-binding inhibitors.[3]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding an acetylated lysine tripeptide substrate.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Signal Detection:
-
Stop the reaction and add a developer reagent that generates a fluorescent or luminescent signal proportional to the amount of deacetylated substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular HDAC2 Inhibition Assay
This assay measures the ability of this compound to inhibit HDAC2 activity within a cellular environment.
Protocol:
-
Cell Culture and Treatment:
-
Culture primary hematopoietic progenitors in appropriate expansion media.
-
Treat the cells with varying concentrations of this compound for 48 hours.[4]
-
-
Cell Lysis and HDAC Assay:
-
Lyse the cells to release nuclear proteins.
-
Perform an HDAC activity assay on the cell lysates using an acetylated substrate selective for HDAC2.[4] Note: The specific substrate and detection method (e.g., fluorogenic or luminogenic) were not detailed in the primary literature, but commercially available kits can be adapted for this purpose.
-
-
Data Analysis:
-
Measure the HDAC2 activity in treated cells relative to vehicle-treated controls.
-
Calculate the IC50 value for cellular HDAC2 inhibition.
-
Western Blotting for Histone Acetylation
This technique is used to visualize the downstream effect of HDAC inhibition, which is an increase in histone acetylation.
Caption: Workflow for Western blotting to detect histone acetylation.
Protocol:
-
Cell Treatment and Lysate Preparation:
-
Culture primary human erythroblasts and treat with this compound (e.g., 1 µM and 5 µM) or vehicle for 24 hours.
-
Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Determine the protein concentration of the histone extracts.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of histone proteins on a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3 or H4) overnight at 4°C. Note: Specific antibody concentrations and catalog numbers were not provided in the reviewed literature and should be optimized according to the manufacturer's instructions.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.
-
Erythroid Progenitor Cell Culture and Differentiation
This compound's effect on fetal hemoglobin induction was studied using two-phase liquid culture systems to generate erythroid progenitors from CD34+ human bone marrow cells.[3]
Protocol Outline:
-
Phase 1: Expansion
-
CD34+ cells are cultured in an "expansion medium" to increase the population of hematopoietic progenitors. This medium is typically supplemented with a cocktail of cytokines such as SCF, IL-3, and EPO.
-
The two systems cited, CS1 and CS2, represent distinct published protocols for this expansion phase.[3] Note: The exact, detailed formulations of the CS1 and CS2 media were not available in the reviewed search results and would require consulting the original referenced publications (Perrine et al., 1989 and Fibach et al., 1989).
-
-
Phase 2: Differentiation
-
After the expansion phase, cells are transferred to a "differentiation medium" containing a different cytokine composition, with a higher concentration of EPO, to promote maturation into erythroblasts.
-
This compound or a vehicle control is added at the beginning of this phase.
-
Cells are cultured for several days (e.g., 3-5 days), and samples are collected at various time points for analysis.[3]
-
-
Analysis:
-
qRT-PCR: RNA is extracted from the cells to quantify the relative mRNA levels of γ-globin (HBG) and β-globin (HBB).
-
Flow Cytometry: Cells are stained with an anti-HbF antibody to determine the percentage of HbF-positive cells and the mean fluorescence intensity, which correlates with the amount of HbF protein per cell.[3][8]
-
This technical guide provides a consolidated resource for understanding the in vitro characterization of this compound. The presented data, mechanism of action, and experimental protocols are intended to facilitate further research and development in the field of HDAC inhibition and hemoglobinopathy therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. HDAC-Glo™ I/II Assays [promega.com]
- 5. learn.inasp.info [learn.inasp.info]
- 6. PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Selective HDAC1/2 Inhibitor ACY-957: A Technical Guide to its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-957 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2). These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the activation of gene expression. This technical guide provides an in-depth overview of the quantitative effects of this compound on histone acetylation, detailed experimental protocols for assessing these effects, and a visualization of the key signaling pathways involved.
Quantitative Effects of this compound on Histone Deacetylase Activity and Histone Acetylation
This compound exhibits high selectivity for HDAC1 and HDAC2 over other HDAC isoforms. The inhibitory activity of this compound has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target | IC50 (nM) | Selectivity vs. HDAC3 | Reference |
| HDAC1 | 7 | ~185-fold | [1] |
| HDAC2 | 18 | ~72-fold | [1] |
| HDAC3 | 1300 | - | [1] |
Table 1: In vitro inhibitory activity of this compound against HDAC isoforms.
The cellular activity of this compound leads to a dose-dependent increase in the acetylation of various histone lysine residues. Treatment of primary human erythroblasts and acute myeloid leukemia (AML) cell lines with this compound has been shown to significantly increase the levels of the following histone marks:
| Histone Mark | Cell Type | Fold Increase (vs. control) | This compound Concentration | Reference |
| H3K9/14ac | Primary Human Erythroblasts | Dose-dependent increase | 1 µM and 5 µM | |
| H3K56ac | Primary Human Erythroblasts | Dose-dependent increase | 1 µM and 5 µM | |
| H3K79ac | Primary Human Erythroblasts | Dose-dependent increase | 1 µM and 5 µM | |
| H2BK5ac | Primary Human Erythroblasts | Dose-dependent increase | 1 µM and 5 µM | |
| H2BK5ac | AML cell lines (MV-4-11, Kasumi-1, HL-60) | Dose-dependent increase | Not specified | [2] |
| H3K56ac | AML cell lines (MV-4-11, Kasumi-1, HL-60) | Dose-dependent increase | Not specified | [2] |
Table 2: Effect of this compound on specific histone acetylation marks in various cell types.
Signaling Pathways Modulated by this compound
In the context of sickle cell disease and β-thalassemia, the therapeutic effect of this compound is mediated, at least in part, through the activation of the GATA2 signaling pathway. Inhibition of HDAC1 and HDAC2 by this compound leads to increased histone acetylation at the regulatory regions of the GATA2 gene, resulting in its enhanced expression. GATA2, a key transcription factor in hematopoiesis, subsequently contributes to the reactivation of fetal hemoglobin (HbF) production.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on histone acetylation.
Western Blotting for Histone Acetylation
This protocol describes the detection of changes in histone acetylation levels in cells treated with this compound.
1. Cell Lysis and Histone Extraction:
-
Culture cells to the desired density and treat with this compound or vehicle control for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
For total cell lysates, resuspend the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone extraction, use an acid extraction method. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.
-
Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 2 M NaOH.
2. Protein Quantification:
-
Determine the protein concentration of the lysates or histone extracts using a Bradford or BCA protein assay.
3. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on a 15% SDS-polyacrylamide gel for histone analysis.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3, anti-beta-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software and normalize the acetylated histone signal to the total histone or loading control signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol outlines the procedure to identify the genomic regions where histone acetylation is altered by this compound treatment.
1. Cell Fixation and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Harvest cells, wash with ice-cold PBS, and lyse the cells to release nuclei.
-
Isolate nuclei and resuspend in a lysis buffer.
-
Sonify the chromatin to shear DNA to an average size of 200-600 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a specific antibody against the histone modification of interest (e.g., anti-H3K27ac) or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA sample. This includes end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for the histone mark.
-
Perform differential binding analysis to identify regions with significant changes in histone acetylation between this compound-treated and control samples.
-
Annotate the differential regions to nearby genes and perform pathway analysis.
Conclusion
This compound is a valuable research tool for studying the roles of HDAC1 and HDAC2 in various biological processes. Its selectivity and potent inhibitory activity lead to a significant increase in histone acetylation, providing a powerful means to modulate gene expression. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers investigating the epigenetic effects of this compound. Further research into the effects of this compound in a broader range of cellular and disease contexts will continue to elucidate the therapeutic potential of selective HDAC1/2 inhibition.
References
Methodological & Application
ACY-957 Protocol for In Vitro Cell Culture: A Detailed Application Note
Introduction
ACY-957 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2).[1][2][3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By selectively inhibiting HDAC1 and HDAC2, this compound can induce histone hyperacetylation, leading to the reactivation of silenced genes.[3] This targeted mechanism of action has made this compound a valuable tool in various research areas, particularly in the study of hematological disorders and oncology.
This application note provides a detailed protocol for the in vitro use of this compound in cell culture, with a primary focus on its well-documented application in the induction of fetal hemoglobin (HbF) in erythroid progenitor cells. Additionally, it touches upon its emerging applications in cancer research.
Mechanism of Action
This compound functions by binding to the active site of HDAC1 and HDAC2, preventing them from deacetylating their histone and non-histone substrates.[4] This inhibition leads to an accumulation of acetylated histones, particularly at specific gene promoters, resulting in a more open chromatin structure and increased gene transcription.[3] A key downstream effect of HDAC1/2 inhibition by this compound in erythroid progenitors is the upregulation of GATA2, a transcription factor that plays a pivotal role in fetal hemoglobin expression.[5][6] This targeted epigenetic modulation makes this compound a promising therapeutic candidate for diseases like sickle cell disease and β-thalassemia, where increased HbF levels can be beneficial.[3][5]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various HDAC isoforms.
Table 1: In Vitro Biochemical Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 7 |
| HDAC2 | 18 |
| HDAC3 | 1300 |
| HDAC4 | >20,000 |
| HDAC5 | >20,000 |
| HDAC6 | >20,000 |
| HDAC7 | >20,000 |
| HDAC8 | >20,000 |
| HDAC9 | >20,000 |
Data sourced from Shearstone JR, et al. PLoS One. 2016.[3]
Table 2: Cellular Inhibitory Activity of this compound
| Target | Cell Type | IC50 (nM) |
| HDAC2 | Primary Hematopoietic Progenitors | 304 |
Data sourced from Shearstone JR, et al. PLoS One. 2016.[3]
Experimental Protocols
This section provides a detailed protocol for the treatment of human primary erythroid progenitor cells with this compound to induce fetal hemoglobin. This protocol is based on methodologies described in published research.[3]
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human CD34+ hematopoietic stem and progenitor cells
-
Expansion medium (e.g., IMDM supplemented with 20% FBS, 1% L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 ng/mL SCF, 10 ng/mL IL-3, and 2 U/mL EPO)
-
Differentiation medium (e.g., IMDM supplemented with 30% FBS, 1% L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 U/mL EPO, 200 µg/mL transferrin, and 10 ng/mL insulin)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Multi-well cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-HbF)
-
Western blot reagents and antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
Protocol
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the stock solution at -20°C or -80°C.[1]
2. Cell Culture and Expansion of Erythroid Progenitors: a. Thaw and culture human CD34+ cells in expansion medium. b. Maintain the cells in a humidified incubator at 37°C with 5% CO2. c. Monitor cell viability and density regularly. Passage the cells as needed to maintain optimal growth conditions.
3. Differentiation and this compound Treatment: a. To induce erythroid differentiation, wash the expanded progenitor cells with PBS and resuspend them in differentiation medium. b. Seed the cells in multi-well plates at a desired density (e.g., 2 x 10^5 cells/mL). c. Prepare working solutions of this compound by diluting the stock solution in the differentiation medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM). A vehicle control (DMSO) should be included in all experiments. d. Add the this compound working solutions or vehicle control to the cell cultures. e. Incubate the cells for the desired treatment duration (e.g., 24 hours for histone acetylation analysis, 3-7 days for fetal hemoglobin induction).[3]
4. Analysis of Treatment Effects:
-
Histone Acetylation (Western Blot): a. After 24 hours of treatment, harvest the cells and lyse them to extract nuclear proteins. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3). d. Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. Treatment with this compound is expected to show a dose-dependent increase in histone acetylation.[3]
-
Fetal Hemoglobin Induction (Flow Cytometry): a. After 3-7 days of treatment, harvest the cells and wash them with PBS. b. Fix and permeabilize the cells according to standard protocols for intracellular staining. c. Stain the cells with a fluorescently labeled anti-HbF antibody. d. Analyze the percentage of HbF-positive cells and the mean fluorescence intensity using a flow cytometer. This compound treatment is expected to lead to a dose- and time-dependent increase in HbF expression.[3]
-
Gene Expression Analysis (qRT-PCR): a. Harvest cells after the desired treatment period and extract total RNA. b. Synthesize cDNA and perform quantitative real-time PCR using primers for genes of interest (e.g., HBG, GATA2). c. Normalize the expression data to a housekeeping gene. Treatment with this compound is expected to increase the mRNA levels of HBG and GATA2.[3][6]
Visualizations
Caption: Signaling pathway of this compound in inducing fetal hemoglobin.
Caption: Workflow for in vitro cell culture experiments with this compound.
Applications in Cancer Research
While the primary focus of published research on this compound has been on hemoglobinopathies, its role as an HDAC1/2 inhibitor suggests potential applications in oncology. HDAC inhibitors are a known class of anti-cancer agents. Studies have begun to explore the effects of this compound in various cancer cell lines, including neuroblastoma (BE(2)-C, SK-N-AS), acute myeloid leukemia (OCI-AML2), and multiple myeloma (MM.1S).[7] The general protocol described above can be adapted for cancer cell lines by using the appropriate culture media and conditions for the specific cell line of interest. The endpoints for analysis in cancer research may include cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), and cell cycle analysis, in addition to the molecular analyses described above.
Conclusion
This compound is a valuable research tool for studying the roles of HDAC1 and HDAC2 in various biological processes. The detailed protocol provided here for its use in primary erythroid progenitor cells offers a solid foundation for researchers. This protocol can be adapted for other cell types, including cancer cell lines, to explore the therapeutic potential of selective HDAC1/2 inhibition in a broader range of diseases. As with any in vitro experiment, it is crucial to optimize treatment conditions, including concentration and duration, for each specific cell line and experimental endpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Using ACY-957 in Primary Human Erythroid Progenitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-957 is a potent and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.[1][2][3][4] Histone deacetylases are critical enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is generally associated with transcriptional repression.[1][5] In the context of erythropoiesis, HDAC1 and HDAC2 are involved in the developmental silencing of fetal γ-globin genes.[1][3] By selectively inhibiting HDAC1 and HDAC2, this compound can reactivate the expression of fetal hemoglobin (HbF), presenting a promising therapeutic strategy for hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia.[2][6][7] These notes provide detailed protocols for the application of this compound in primary human erythroid progenitor cells to study its effects on cell differentiation and gene expression.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC1 and HDAC2.[2] This inhibition leads to an increase in histone acetylation, particularly at the regulatory regions of key transcription factor genes.[2][7] A primary target is the GATA2 gene locus. Increased histone acetylation at GATA2 autoregulatory regions enhances its transcription.[2][7] The GATA2 transcription factor, in turn, plays a crucial role in promoting the expression of γ-globin (HBG) while concurrently repressing the expression of adult β-globin (HBB).[2] This shift in globin gene expression results in increased production of fetal hemoglobin (HbF, α2γ2), which can functionally substitute for the defective adult hemoglobin in diseases like SCD.[8]
Caption: Mechanism of this compound in erythroid progenitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Selectivity |
| HDAC1 | Biochemical | 7 nM[2][4][6] | ~185-fold vs. HDAC3 |
| HDAC2 | Biochemical | 18 nM[2][4][6] | ~72-fold vs. HDAC3 |
| HDAC3 | Biochemical | 1300 nM[2][4][6] | - |
| HDAC4-9 | Biochemical | No inhibition up to 20 µM[2][9] | Highly Selective |
| HDAC2 | Cellular (Primary Hematopoietic Progenitors) | 304 nM[4][9] | - |
Table 2: Cellular Effects of this compound on Primary Human Erythroid Progenitors
| Parameter | Treatment Condition | Result | Reference |
| γ-Globin (HBG) mRNA | 1 µM this compound, 4 days | Significant time-dependent increase | [2] |
| Fetal Hemoglobin (HbF) Protein | 1-3 µM this compound, 3 days (SCD patient cells) | Dose-dependent increase in HbF+ cells | [2] |
| HBG % of total β-like globins | 1-2 µM this compound, 14 days (BFU-E colonies) | Increase from 15% (control) to 48% (1 µM) and 82% (2 µM) | [2] |
| GATA2 Gene Expression | 1 µM this compound, 4 days | 3.3-fold increase relative to control | [2] |
| Histone Acetylation (H3K9/14ac, H3K56ac, etc.) | 1-5 µM this compound, 24 hours | Dose-dependent accumulation | [2] |
| Cell Viability | This compound, 6 days | ~3-fold decrease | [10] |
| Erythroid Differentiation Markers (CD71, GYPA) | This compound treatment | Reduction in marker-positive cells, suggesting delayed maturation | [10][11] |
Application Notes
-
Concentration Range: For inducing γ-globin expression, effective concentrations typically range from 1 µM to 3 µM.[2] For assessing target engagement (i.e., histone acetylation), concentrations from 1 µM to 5 µM for 24 hours are effective.[2]
-
Treatment Duration: The optimal duration depends on the endpoint. Increased histone acetylation can be observed within 24 hours.[2] Significant changes in gene expression (HBG, GATA2) occur within 3-5 days.[2] Long-term cultures, such as Burst-Forming Unit-Erythroid (BFU-E) assays, may require treatment for up to 14 days to assess effects on colony formation and hemoglobinization.[2]
-
Cell Viability and Differentiation: this compound can impact cell proliferation and the rate of erythroid differentiation.[10] It is crucial to monitor cell viability (e.g., using Trypan Blue exclusion or automated cell counters) and the differentiation state (e.g., via flow cytometry for CD71 and Glycophorin A) in parallel with assessing HbF induction.[10][11]
-
Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound. A positive control, such as hydroxyurea (e.g., 30 µM), can also be included for comparison of HbF induction.[2]
-
Source of Cells: this compound has been validated in erythroid progenitors derived from CD34+ bone marrow cells and peripheral blood from both healthy donors and sickle cell disease patients.[2]
Experimental Protocols
Caption: General workflow for this compound experiments.
Protocol 1: Culture of Primary Human Erythroid Progenitors from CD34+ Cells
This protocol describes a two-phase culture system to generate erythroid progenitors.
Phase I: Expansion (Day 0-7)
-
Thaw cryopreserved human CD34+ cells according to the supplier's instructions.
-
Culture the cells in expansion medium (e.g., IMDM supplemented with 20% FBS, 1% Penicillin-Streptomycin, 100 ng/mL SCF, 10 ng/mL IL-3, and 2 U/mL EPO).
-
Maintain cell density between 0.1 and 0.5 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 6-7 days.
Phase II: Differentiation (Day 7 onwards)
-
Harvest cells from the expansion phase by centrifugation.
-
Resuspend cells in differentiation medium (e.g., IMDM with 30% FBS, 1% Penicillin-Streptomycin, 2 U/mL EPO, 10 µg/mL insulin, and 200 µg/mL transferrin).
-
Plate the cells at a density of 0.2 to 0.5 x 10^6 cells/mL. This marks the beginning of the differentiation culture where drug treatment will be applied.
Protocol 2: this compound Treatment of Erythroid Progenitors
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
On the first day of the differentiation phase, add this compound to the cell culture to achieve the desired final concentration (e.g., 1 µM).
-
Add an equivalent volume of DMSO to the vehicle control cultures.
-
Incubate the cells for the desired duration (e.g., 3 to 8 days), monitoring them daily.
-
Harvest cells at specified time points for downstream analysis.
Protocol 3: Analysis of Fetal Hemoglobin (HbF) by Flow Cytometry
-
Harvest approximately 0.5 x 10^6 cells per sample by centrifugation.
-
Wash the cells once with PBS containing 2% FBS (FACS Buffer).
-
Fix and permeabilize the cells using a commercial kit (e.g., Caltag Fix & Perm) according to the manufacturer's instructions.
-
Incubate the permeabilized cells with a fluorescently-conjugated anti-HbF antibody (or an isotype control) for 30 minutes at room temperature in the dark.
-
(Optional) Co-stain with antibodies against surface markers like Glycophorin A (GYPA) or Transferrin Receptor (CD71) prior to the fixation step to correlate HbF expression with differentiation stage.
-
Wash the cells twice with permeabilization buffer or FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Quantify the percentage of HbF-positive cells and the mean fluorescence intensity (MFI).
Protocol 4: Analysis of Gene Expression by qRT-PCR
-
Harvest 1-2 x 10^6 cells and lyse them in a suitable buffer for RNA extraction (e.g., TRIzol).
-
Isolate total RNA using a standard RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes (HBG1/2, HBB, GATA1, GATA2) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Protocol 5: Assessment of Histone Acetylation by Western Blot
-
Treat differentiating erythroid progenitors with this compound (e.g., 1 µM and 5 µM) or vehicle for 24 hours.[2]
-
Harvest approximately 2 x 10^6 cells.
-
Prepare nuclear extracts or total cell lysates using an appropriate lysis buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate).
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 15-20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against specific histone acetylation marks (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56) overnight at 4°C.
-
Incubate with an antibody for a total histone (e.g., anti-Total Histone H3 or H4) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. Quantify band intensity to determine the relative increase in acetylation.[2]
References
- 1. Regulating the Regulators: The Role of Histone Deacetylase 1 (HDAC1) in Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Item - Effect of HDAC inhibition on erythroid differentiation. - figshare - Figshare [figshare.com]
Preparation of ACY-957 stock solution for experiments
A Selective HDAC1/2 Inhibitor for Research in Hematological Disorders
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of ACY-957, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2. This compound has emerged as a valuable tool for investigating the epigenetic regulation of gene expression, particularly in the context of hematological disorders such as sickle cell disease and β-thalassemia. These protocols cover the preparation of stock solutions, in vitro enzyme assays, and cellular assays to facilitate reproducible and reliable experimental outcomes.
Chemical Properties and Mechanism of Action
This compound is a biaryl aminobenzamide that selectively inhibits HDAC1 and HDAC2.[1] This selectivity is achieved through its unique chemical structure, which includes a linker/surface region that binds to the tubular pocket of the HDAC active site and a group that coordinates with the zinc ion, while an internal cavity binding group confers selectivity for HDAC1 and HDAC2.[1][2][3]
The primary mechanism of action of this compound involves the inhibition of HDAC1 and HDAC2, leading to an increase in histone acetylation. This epigenetic modification plays a crucial role in regulating gene expression. Specifically, in the context of erythroid differentiation, inhibition of HDAC1/2 by this compound leads to the activation of the transcription factor GATA2.[4][5] Activated GATA2, in turn, promotes the expression of γ-globin (HBG), a component of fetal hemoglobin (HbF).[1][4][5] The resulting increase in HbF levels has shown therapeutic potential for treating sickle cell disease and β-thalassemia by compensating for the defective adult hemoglobin.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 429.54 g/mol | [6] |
| Formula | C₂₄H₂₃N₅OS | [6] |
| CAS Number | 1609389-52-7 | [6][7] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| HDAC1 | 7 | [1][2][6][7] |
| HDAC2 | 18 | [1][2][6][7] |
| HDAC3 | 1300 | [1][2][7] |
| HDAC4, 5, 6, 7, 8, 9 | No inhibition up to 20 µM | [1][2] |
| HDAC2 (in primary hematopoietic progenitors) | 304 | [1][2][7] |
Table 3: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 86 mg/mL (200.21 mM) | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, use the following calculation:
-
Volume (L) = (Mass (g) / 429.54 g/mol ) / 0.010 mol/L
-
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[7]
In Vitro HDAC Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the IC₅₀ of this compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
This compound stock solution
-
Developer solution
-
Black, flat-bottom 96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add the diluted this compound, the HDAC enzyme, and the assay buffer. Include wells with enzyme and buffer only (positive control) and wells with buffer only (negative control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 24 hours, as aminobenzamides can have slow association rates).[1][2]
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the recommended time for the specific substrate.
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on histone acetylation in cultured cells.
Materials:
-
Cell line of interest (e.g., primary human erythroblasts)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control (DMSO) for a desired time period (e.g., 24 hours).[1]
-
Harvest the cells by scraping or trypsinization and wash with cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Prepare protein lysates for SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the specific histone acetylation mark.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.
Fetal Hemoglobin Induction Assay (Flow Cytometry)
This protocol is for quantifying the induction of fetal hemoglobin (HbF) in erythroid progenitor cells treated with this compound.
Materials:
-
Erythroid progenitor cells (e.g., derived from CD34+ hematopoietic stem cells)
-
Erythroid differentiation medium
-
This compound stock solution
-
Fixation and permeabilization buffers
-
Anti-HbF antibody conjugated to a fluorophore (e.g., FITC or PE)
-
Flow cytometer
Procedure:
-
Culture erythroid progenitor cells in differentiation medium.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 3-5 days).[1]
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells according to the antibody manufacturer's protocol.
-
Stain the cells with the anti-HbF antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of HbF-positive cells and the mean fluorescence intensity.
Visualizations
Signaling Pathway
References
- 1. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 | PLOS One [journals.plos.org]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following Treatment with ACY-957
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of histone acetylation changes induced by ACY-957, a selective inhibitor of Histone Deacetylases 1 and 2 (HDAC1/2). The following sections detail the mechanism of this compound, its effects on histone acetylation, and a comprehensive Western blot protocol to measure these epigenetic modifications.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of HDAC1 and HDAC2.[1][2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and generally transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, which relaxes chromatin and can lead to the activation of gene expression.[1][3] This mechanism of action makes this compound a valuable tool for studying the role of HDAC1/2 in various biological processes and a potential therapeutic agent.
Mechanism of Action of this compound
This compound's inhibitory activity is highly selective for HDAC1 and HDAC2 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects and for dissecting the specific functions of HDAC1 and HDAC2. The primary downstream effect of this compound treatment is the accumulation of acetyl groups on various lysine residues of histone proteins, which can be readily detected by Western blotting.
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Effects of this compound on Histone Acetylation
Treatment of cells with this compound leads to a dose-dependent increase in the acetylation of several histone lysine residues. Specifically, studies have shown that treatment of primary human erythroblasts for 24 hours with this compound results in the accumulation of acetylation on histone H3 at lysines 9 and 14 (H3K9/14ac), lysine 56 (H3K56ac), and lysine 79 (H3K79ac), as well as on histone H2B at lysine 5 (H2BK5ac).[1]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on histone acetylation based on available literature.
| Histone Modification | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| H3K9/14ac | 1 µM and 5 µM | 24 hours | Dose-dependent increase | [1] |
| H3K56ac | 1 µM and 5 µM | 24 hours | Dose-dependent increase | [1] |
| H3K79ac | 1 µM and 5 µM | 24 hours | Dose-dependent increase | [1] |
| H2BK5ac | 1 µM and 5 µM | 24 hours | Dose-dependent increase | [1] |
Experimental Protocol: Western Blot for Histone Acetylation
This protocol provides a detailed methodology for performing a Western blot to detect changes in histone acetylation following treatment with this compound.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Materials and Reagents
-
Cell Culture: Appropriate cell line and culture medium.
-
This compound: Stock solution in DMSO.
-
Reagents for Histone Extraction:
-
Phosphate-Buffered Saline (PBS)
-
Triton Extraction Buffer (TEB): 0.5% Triton X-100 in PBS with protease inhibitors.
-
0.2 N Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
-
Reagents for Western Blotting:
-
Laemmli sample buffer (4X)
-
Tris-Glycine SDS-PAGE gels (15% recommended for histone resolution)[4]
-
Tris-Glycine running buffer
-
Transfer buffer
-
Blocking buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Total Histone H3 or H4 antibody for loading control.
-
Recommended Primary Antibodies
| Target | Supplier | Catalog Number (Example) | Recommended Dilution |
| Acetyl-Histone H3 (Lys9/14) | Millipore | 06-599 | 1:1000 - 1:2000 |
| Acetyl-Histone H3 (Lys56) | Cell Signaling Technology | #4243 | 1:1000 |
| Acetyl-Histone H3 (Lys79) | (Various) | - | Varies by supplier |
| Acetyl-Histone H2B (Lys5) | Thermo Fisher Scientific | PA5-114691 | 1:500 - 1:2000 |
| Total Histone H3 | Cell Signaling Technology | #9715 | 1:1000 |
| Total Histone H4 | (Various) | - | Varies by supplier |
Step-by-Step Protocol
1. Cell Culture and this compound Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
2. Histone Extraction (Acid Extraction Method): a. Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS. b. Resuspend the cell pellet in 1 ml of TEB and incubate on ice for 10 minutes with gentle mixing. c. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei. d. Discard the supernatant and resuspend the nuclear pellet in 400 µl of 0.2 N HCl. e. Incubate overnight at 4°C with rotation to extract histones. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the histones to a new tube. h. Neutralize the acid by adding 1/10th volume of 2 M NaOH.
3. Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford assay.
4. SDS-PAGE: a. Mix 10-20 µg of histone extract with 4X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto a 15% Tris-Glycine SDS-PAGE gel. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the proteins from the gel to a 0.2 µm PVDF membrane using a wet or semi-dry transfer system. b. After transfer, verify successful transfer by Ponceau S staining.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation: a. Dilute the primary antibody in the blocking buffer at the recommended dilution. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Dilute the HRP-conjugated secondary antibody in the blocking buffer. c. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
9. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL detection reagent according to the manufacturer's instructions. c. Incubate the membrane with the ECL reagent for 1-5 minutes.
10. Image Acquisition: a. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
11. Densitometry Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the acetylated histone bands to the total histone H3 or H4 loading control.
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Increase the primary antibody concentration or incubation time.
-
Ensure efficient protein transfer.
-
Use fresh ECL reagents.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch between milk and BSA).
-
Decrease the primary or secondary antibody concentration.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody dilution.
-
Increase the stringency of the washing steps.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of this compound on histone acetylation and further elucidate the roles of HDAC1 and HDAC2 in their biological systems of interest.
References
- 1. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Note: Quantitative PCR Analysis of GATA2 and Globin Gene Expression Following Treatment with ACY-957, a Selective HDAC1/2 Inhibitor
Abstract
This application note provides a detailed protocol for the quantitative analysis of GATA2 and globin gene expression in primary erythroid progenitor cells treated with ACY-957. This compound is a selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2) that has been shown to induce fetal hemoglobin (HbF) production, a promising therapeutic strategy for sickle cell disease and β-thalassemia.[1][2][3][4][5] The primary mechanism involves the upregulation of the transcription factor GATA2, which subsequently modulates the expression of globin genes, leading to an increase in γ-globin (HBG) and a decrease in adult β-globin (HBB) expression.[1][2][3][5][6] This document outlines the experimental workflow, from cell culture and this compound treatment to RNA extraction, reverse transcription, and quantitative polymerase chain reaction (qPCR) analysis. The provided protocols and data presentation guidelines are intended for researchers, scientists, and drug development professionals working in hematology and drug discovery.
Introduction
Sickle cell disease (SCD) and β-thalassemia are genetic blood disorders characterized by defects in the production of adult hemoglobin.[3] A promising therapeutic approach for these conditions is the reactivation of fetal hemoglobin (HbF), which is the primary oxygen-carrying protein during fetal development but is silenced after birth.[2][7] Increased levels of HbF can ameliorate the clinical symptoms of SCD and β-thalassemia.[7]
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[8][9] Inhibition of HDACs, particularly HDAC1 and HDAC2, has been shown to induce HbF expression.[1][4] this compound is a potent and selective inhibitor of HDAC1 and HDAC2.[1][10][11]
The mechanism by which this compound induces HbF involves the modulation of key transcription factors. Specifically, inhibition of HDAC1/2 by this compound leads to increased histone acetylation at the regulatory regions of the GATA2 gene.[1][2][6] This results in the upregulation of GATA2, a critical transcription factor in hematopoiesis.[12][13] Elevated GATA2 levels, in turn, lead to the increased expression of the γ-globin (HBG) gene and a concurrent decrease in the expression of the adult β-globin (HBB) gene, ultimately increasing HbF production.[1][2][6][14]
This application note provides a comprehensive protocol for utilizing quantitative PCR (qPCR) to analyze the effects of this compound on the expression of GATA2, HBG, and HBB in primary erythroid progenitor cells.
Signaling Pathway of this compound in Erythroid Progenitors
Caption: Signaling pathway of this compound in erythroid progenitor cells.
Experimental Workflow
Caption: Experimental workflow for qPCR analysis of gene expression.
Materials and Methods
Cell Culture and Treatment
-
Cell Source: Primary human CD34+ hematopoietic stem and progenitor cells from healthy donors or sickle cell disease patients.
-
Expansion Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, 2 mM L-glutamine, 50 ng/mL stem cell factor (SCF), 1 IU/mL erythropoietin (EPO), and 1 µM dexamethasone.
-
Differentiation Medium: IMDM supplemented with 30% FBS, 1% penicillin-streptomycin, 2 mM L-glutamine, 2 IU/mL EPO, 10 ng/mL SCF, and 5 ng/mL IL-3.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.[10]
-
Cell Culture Protocol:
-
Thaw and culture CD34+ cells in expansion medium for 6-7 days.
-
Induce erythroid differentiation by switching to the differentiation medium.
-
On day 8 of differentiation, treat the cells with 1 µM this compound or a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).[1]
-
RNA Extraction and Reverse Transcription
-
RNA Extraction:
-
Harvest approximately 1 x 10^6 cells per condition.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Elute RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's protocol.
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers.
-
Incubate as recommended by the manufacturer (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Dilute the resulting cDNA 1:10 with nuclease-free water.
-
Quantitative PCR (qPCR)
-
Primer Design: Design primers for the target genes (GATA2, HBG, HBB) and a reference gene (e.g., ACTB or GAPDH). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Mix: Prepare a reaction mix containing:
-
SYBR Green Master Mix (2x)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA
-
Nuclease-free water to the final volume.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[15]
-
Data Analysis
-
Data Collection: Collect the cycle threshold (Ct) values for each gene and sample.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Reference Gene (ΔCt): ΔCt = Ct (target gene) - Ct (reference gene)
-
Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (this compound treated) - ΔCt (Vehicle control)
-
Fold Change Calculation: Fold Change = 2^(-ΔΔCt)
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test) to determine the significance of the observed changes in gene expression.
Expected Results
Treatment of primary erythroid progenitor cells with this compound is expected to result in a significant upregulation of GATA2 and HBG mRNA levels, and a significant downregulation of HBB mRNA levels compared to the vehicle-treated control cells. The magnitude of these changes may vary depending on the donor and the duration of treatment.
Table 1: Expected Fold Change in Gene Expression Following this compound Treatment
| Target Gene | Treatment | Mean Fold Change (± SD) | p-value |
| GATA2 | Vehicle Control | 1.0 ± 0.2 | - |
| This compound (1 µM) | 3.5 ± 0.6 | < 0.01 | |
| HBG | Vehicle Control | 1.0 ± 0.3 | - |
| This compound (1 µM) | 5.0 ± 1.2 | < 0.01 | |
| HBB | Vehicle Control | 1.0 ± 0.1 | - |
| This compound (1 µM) | 0.4 ± 0.1 | < 0.05 |
Note: The data presented in this table are hypothetical and serve as an example of expected results based on published literature.[1][2]
Conclusion
The protocols outlined in this application note provide a robust framework for the quantitative analysis of GATA2 and globin gene expression in response to this compound treatment. This qPCR-based approach is a sensitive and reliable method for evaluating the efficacy of HDAC inhibitors and understanding their mechanism of action in the context of HbF induction. The provided diagrams and data presentation formats are designed to facilitate clear communication of experimental design and results.
References
- 1. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. ashpublications.org [ashpublications.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Clinical studies with fetal hemoglobin-enhancing agents in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulating the Regulators: The Role of Histone Deacetylase 1 (HDAC1) in Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulating the Regulators: The Role of Histone Deacetylase 1 (HDAC1) in Erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. embopress.org [embopress.org]
- 13. Globin gene activation during haemopoiesis is driven by protein complexes nucleated by GATA-1 and GATA-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Levels of GATA-1/GATA-2 transcription factors modulate expression of embryonic and fetal hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pcrbio.com [pcrbio.com]
Troubleshooting & Optimization
ACY-957 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACY-957, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.[1] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[2][3] A key downstream effect of HDAC1/2 inhibition by this compound is the activation of the transcription factor GATA2.[4] This activation ultimately leads to the induction of fetal hemoglobin (γ-globin or HBG) expression.[4][5]
Q2: What are the known solubility properties of this compound?
This compound is characterized by its poor aqueous solubility. It is readily soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1] Care should be taken when preparing stock solutions in DMSO, as moisture absorption can reduce the compound's solubility.[1] It is recommended to use fresh, anhydrous DMSO.
Q3: I am observing precipitation of this compound in my aqueous experimental buffer. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue. The primary reasons include:
-
"Salting out" effect: The high salt concentration in many common biological buffers (e.g., PBS) can decrease the solubility of hydrophobic compounds.[6]
-
Low temperature: Storing working solutions at low temperatures (e.g., 4°C) can cause less soluble compounds to precipitate out of solution.
-
High final concentration: The concentration of this compound in the final aqueous buffer may be exceeding its solubility limit.
-
DMSO concentration: While used to create a stock solution, a high final concentration of DMSO in the aqueous buffer can sometimes cause issues, although it is generally used to maintain solubility.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in your experiments.
Problem: Precipitate observed after diluting DMSO stock solution into aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 83.33 mg/mL (194.00 mM)[7] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Ultrasonic treatment may be needed.[7] |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Aqueous Buffer | Prone to precipitation | Solubility is dependent on final concentration, co-solvents, and pH. |
Table 2: Recommended Stock and Working Solution Preparation
| Solution Type | Recommended Solvent/Vehicle | Maximum Concentration |
| Primary Stock | Anhydrous DMSO | 100 mM |
| Intermediate Stock | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7] | ≥ 2.08 mg/mL (4.84 mM)[7] |
| Final Working Solution | Cell culture medium or desired aqueous buffer | Assay-dependent, typically in the µM range. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the solution is not clear, sonicate in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 1 mM this compound Working Solution in an Aqueous Buffer using Co-solvents
This protocol is adapted from an in vivo formulation and can be useful for in vitro assays where higher concentrations in aqueous media are required.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
-
Procedure:
-
In a sterile microcentrifuge tube, add 40 µL of PEG300.
-
To the PEG300, add 10 µL of the 10 mM this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 5 µL of Tween-80 to the mixture and vortex until the solution is clear.
-
Add 45 µL of saline or your desired aqueous buffer to reach a final volume of 100 µL. The final concentration of this compound will be 1 mM.
-
This working solution should be prepared fresh before each experiment.
-
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound, leading to the induction of fetal hemoglobin.
Caption: this compound inhibits HDAC1/2, leading to increased histone acetylation and expression of the GATA2 gene, which in turn activates γ-globin (fetal hemoglobin) production.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 | PLOS One [journals.plos.org]
- 4. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
ACY-957 Technical Support Center: Investigating Off-Target Effects in Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ACY-957 in gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.[1][2] Its primary therapeutic goal is the reactivation of fetal hemoglobin (HbF) for the treatment of sickle cell disease and β-thalassemia.[1] This is achieved through the inhibition of HDAC1/2, which leads to increased histone acetylation at GATA2 regulatory regions. This, in turn, activates GATA2 expression, a key transcription factor that upregulates γ-globin (HBG) production, a component of HbF.[1][2]
Q2: What are the known on-target effects of this compound on gene expression?
The primary on-target effect of this compound is the upregulation of GATA2 gene expression.[1] This leads to a subsequent increase in the expression of the γ-globin gene (HBG) and a decrease in the expression of the adult β-globin gene (HBB), effectively inducing a switch from adult to fetal hemoglobin.[1]
Q3: Does this compound have known off-target effects on gene expression?
Yes, studies have shown that this compound can induce "global changes in gene expression" in erythroid progenitors.[1] While highly selective for HDAC1 and HDAC2 over other HDACs, the inhibition of these broadly-acting enzymes can influence the expression of numerous genes beyond the direct GATA2/HBG axis. These changes are considered off-target in the context of HbF induction but are a consequence of the fundamental role of HDAC1 and HDAC2 in regulating chromatin structure and gene transcription.
Q4: Where can I find publicly available gene expression data for this compound-treated cells?
The primary study investigating this compound's effect on gene expression has deposited its data in the Gene Expression Omnibus (GEO). The relevant accession numbers are:
-
GSE60792: ChIP-seq data for HDAC1, HDAC2, and GATA2 occupancy in erythroid progenitors treated with this compound.
-
GSE60793: Superseries containing both the ChIP-seq and microarray gene expression data.
Researchers can access this data to analyze the global gene expression changes induced by this compound.
Troubleshooting Guide
Issue 1: I am observing unexpected changes in the expression of genes unrelated to the globin locus in my RNA-seq/microarray data after this compound treatment.
-
Possible Cause: This is likely due to the global effects of HDAC1/2 inhibition. This compound, while selective for its primary targets, will affect the acetylation status of histones across the genome, leading to widespread transcriptional changes.
-
Troubleshooting Steps:
-
Perform Pathway Analysis: Use gene set enrichment analysis (GSEA) or similar tools to identify the biological pathways that are significantly enriched in your differentially expressed gene list. This can provide insights into the unintended cellular processes being affected.
-
Validate Key Off-Target Genes: Select a few of the most significantly altered and biologically relevant off-target genes for validation by quantitative PCR (qPCR) to confirm the array or sequencing results.
-
Consult Public Data: Compare your findings with the publicly available datasets (GSE60793) to see if the off-target effects you are observing have been previously reported.
-
Consider Dose and Time Dependence: The extent of off-target effects may be dependent on the concentration of this compound and the duration of treatment. Consider performing a dose-response and time-course experiment to identify a therapeutic window that maximizes on-target effects while minimizing off-target gene expression changes.
-
Issue 2: My cells are showing signs of toxicity or reduced viability at concentrations of this compound that are effective for inducing my target gene.
-
Possible Cause: Off-target gene expression changes can lead to cellular stress, cell cycle arrest, or apoptosis. While this compound is designed to be more selective and less toxic than pan-HDAC inhibitors, high concentrations or prolonged exposure can still have adverse effects.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a dose-response curve to determine the IC50 of this compound for cell viability in your specific cell type using assays like MTT or trypan blue exclusion.
-
Optimize Treatment Conditions: Experiment with lower concentrations of this compound for longer periods or pulsed treatments to find a balance between efficacy and toxicity.
-
Analyze Cell Cycle and Apoptosis Markers: Use flow cytometry or western blotting to assess markers of cell cycle arrest (e.g., p21) and apoptosis (e.g., cleaved caspase-3) to understand the mechanism of toxicity.
-
Issue 3: I am not observing the expected induction of my target gene (e.g., HBG) after this compound treatment.
-
Possible Cause:
-
Suboptimal Cell Model: The cellular context is critical for this compound's activity. The induction of HBG is primarily observed in erythroid progenitor cells.
-
Incorrect Dosing: The effective concentration can vary between cell lines and culture conditions.
-
Reagent Quality: The stability and purity of the this compound compound may be compromised.
-
-
Troubleshooting Steps:
-
Confirm Cell Line Appropriateness: Ensure you are using a cell model that is responsive to HDAC1/2 inhibition for the desired outcome.
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 100 nM to 5 µM) to determine the optimal dose for your system.
-
Verify Compound Activity: If possible, perform a western blot for acetylated histones (e.g., acetyl-H3K9) to confirm that this compound is inhibiting HDAC activity in your cells.
-
Check Reagent Integrity: Ensure the this compound is properly stored and handled. Consider purchasing a fresh batch from a reputable supplier.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 7 |
| HDAC2 | 18 |
| HDAC3 | 1300 |
| HDAC4 | >20,000 |
| HDAC5 | >20,000 |
| HDAC6 | >20,000 |
| HDAC7 | >20,000 |
| HDAC8 | >20,000 |
| HDAC9 | >20,000 |
| Data summarized from Shearstone JR, et al. PLoS One. 2016.[1] |
Table 2: Effect of this compound on Globin Gene Expression in Erythroid Progenitors
| Gene | Fold Change vs. Vehicle |
| HBG (γ-globin) | >3-fold increase |
| HBB (β-globin) | Decreased |
| GATA2 | >3-fold increase |
| Data summarized from Shearstone JR, et al. PLoS One. 2016.[1] |
Experimental Protocols
1. Cell Culture and Differentiation of Erythroid Progenitors
This protocol is based on the methods described by Shearstone JR, et al. (2016).
-
Cell Source: CD34+ human bone marrow cells.
-
Expansion Phase (CS1 medium):
-
IMDM supplemented with 20% FBS, 1% penicillin/streptomycin, 2 mM L-glutamine, 50 ng/mL SCF, 10 ng/mL IL-3, and 2 U/mL EPO.
-
Culture for 7 days.
-
-
Differentiation Phase:
-
Wash cells and resuspend in differentiation medium: IMDM with 3% FBS, 2% human AB serum, 10 µg/mL insulin, 3 U/mL heparin, 200 µg/mL transferrin, and 3 U/mL EPO.
-
Add this compound or vehicle (DMSO) to the differentiation medium.
-
Culture for an additional 5 days.
-
2. Gene Expression Profiling (Microarray)
-
RNA Isolation: Isolate total RNA from cells using a standard kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quality Control: Assess RNA integrity using a Bioanalyzer (Agilent).
-
Microarray Hybridization:
-
Label cRNA using a suitable kit (e.g., Affymetrix 3' IVT Express Kit).
-
Hybridize labeled cRNA to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
Wash, stain, and scan the arrays according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the raw data using an appropriate algorithm (e.g., RMA).
-
Identify differentially expressed genes between this compound and vehicle-treated samples using statistical tests (e.g., t-test with Benjamini-Hochberg correction for multiple testing).
-
Perform pathway analysis on the list of differentially expressed genes.
-
3. Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
-
Crosslinking: Fix cells with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Chromatin Shearing: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear chromatin with protein A/G beads.
-
Incubate overnight with an antibody specific for the target protein (e.g., HDAC1, HDAC2, GATA2).
-
Capture antibody-protein-DNA complexes with protein A/G beads.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a high-throughput sequencing platform.
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Annotate peaks to nearby genes and perform motif analysis.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating this compound's effects on gene expression.
References
Technical Support Center: ACY-957 Time-Course Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ACY-957 in time-course experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2. Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in the acetylation of histones and other proteins. This alteration in protein acetylation can modulate gene expression. A key pathway affected by this compound is the induction of fetal hemoglobin (HbF) through the activation of the transcription factor GATA2, which in turn increases the expression of gamma-globin.[1][2] This makes it a compound of interest for therapeutic applications in diseases like sickle cell anemia and beta-thalassemia.
Q2: What are the typical concentrations of this compound used in cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and the experimental endpoint. However, published studies have shown effective concentrations typically in the range of 1 µM to 5 µM for inducing histone acetylation and downstream effects in cell culture.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound for a time-course experiment?
A3: The duration of treatment will depend on the biological process you are investigating.
-
Early Time Points (1-8 hours): These are typically used to observe initial signaling events, such as changes in histone acetylation. Some studies have shown detectable changes in histone acetylation as early as a few hours after treatment.
-
Intermediate Time Points (12-48 hours): These time points are often suitable for measuring changes in gene expression (mRNA levels) of target genes like GATA2 and HBG.[1]
-
Late Time Points (48-96 hours or longer): These are generally used to assess phenotypic changes, such as cell differentiation, cell cycle arrest, apoptosis, or changes in protein levels (e.g., fetal hemoglobin).[3]
A pilot time-course experiment with a broad range of time points is recommended to identify the optimal window for your specific readouts.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of HDAC1 and HDAC2, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Some studies on other HDAC inhibitors have revealed off-target effects.[4] It is crucial to include appropriate controls in your experiments, such as using the lowest effective concentration and comparing results with other known HDAC1/2 inhibitors or using genetic knockdown approaches (e.g., siRNA) to validate key findings.
Troubleshooting Guides
Western Blotting for Histone Acetylation
| Problem | Possible Cause | Suggested Solution |
| No increase in histone acetylation after this compound treatment. | Ineffective this compound concentration or treatment time: The concentration may be too low or the incubation time too short. | Perform a dose-response and time-course experiment to determine the optimal conditions. Start with a range of 1-5 µM and time points from 1 to 24 hours. |
| Poor antibody quality: The primary antibody may not be specific or sensitive enough. | Use a well-validated antibody for the specific histone acetylation mark of interest. Check the antibody datasheet for recommended applications and dilutions. | |
| Inefficient histone extraction: Histones may not be properly extracted from the cell lysate. | Use a histone extraction protocol specifically designed for this purpose. Ensure complete cell lysis and proper separation of nuclear proteins. | |
| High background on the Western blot. | Antibody concentration too high: The primary or secondary antibody concentration may be excessive. | Titrate the antibody concentrations to find the optimal dilution that gives a strong signal with low background. |
| Insufficient washing: Inadequate washing steps can lead to non-specific antibody binding. | Increase the number and duration of wash steps with an appropriate buffer (e.g., TBST). | |
| Blocking is incomplete: The blocking agent may not be effective. | Try different blocking agents (e.g., 5% non-fat milk, BSA) or increase the blocking time. | |
| Inconsistent results between replicates. | Uneven loading of protein samples: Inaccurate protein quantification or pipetting errors. | Carefully quantify your protein samples using a reliable method (e.g., BCA assay) and ensure equal loading in all lanes. |
| Variability in cell culture conditions: Differences in cell density or passage number. | Maintain consistent cell culture practices, including seeding density and passage number, for all experimental replicates. |
qPCR for Gene Expression Analysis
| Problem | Possible Cause | Suggested Solution |
| No change in target gene expression (e.g., GATA2) after this compound treatment. | Suboptimal time point: The time point chosen may be too early or too late to detect changes in mRNA levels. | Perform a time-course experiment with multiple time points (e.g., 6, 12, 24, 48 hours) to capture the peak of gene expression. |
| Poor primer design: Primers may not be specific or efficient. | Design and validate primers for your target and reference genes according to standard qPCR guidelines. Ensure they have similar amplification efficiencies.[5] | |
| RNA degradation: The quality of the extracted RNA may be poor. | Use an RNA extraction method that yields high-quality, intact RNA. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. | |
| High variability in Ct values between technical replicates. | Pipetting errors: Inaccurate pipetting of reagents or template. | Use calibrated pipettes and practice good pipetting technique. Prepare a master mix for all reactions to minimize pipetting variability.[5] |
| Poorly mixed reaction components: Inadequate mixing of the qPCR reaction mix. | Gently vortex and centrifuge the qPCR plate before running the experiment to ensure all components are well-mixed and at the bottom of the wells. | |
| Amplification in the no-template control (NTC). | Contamination: Contamination of reagents or workspace with DNA. | Use dedicated pipettes and filter tips for qPCR. Prepare reactions in a clean environment, separate from areas where DNA is handled.[6] |
| Primer-dimer formation: Primers may be annealing to each other. | Optimize primer concentrations and annealing temperature. Analyze the melt curve to check for the presence of primer-dimers.[6] |
Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| Inconsistent cell viability results. | Uneven cell seeding: Inconsistent number of cells seeded in each well. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects: Evaporation from the outer wells of the plate can affect cell growth. | Avoid using the outermost wells of the plate for experimental samples or fill them with sterile media or PBS to minimize evaporation. | |
| Compound precipitation: this compound may precipitate at higher concentrations. | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different solvent. | |
| Overestimation or underestimation of cell viability. | Assay interference: The compound may interfere with the chemistry of the viability assay (e.g., MTT, MTS).[7][8] | Consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo, or a dye exclusion assay like Trypan Blue). |
| Changes in metabolic activity: HDAC inhibitors can alter cellular metabolism, which may affect the readout of metabolic-based viability assays. | Correlate the results of metabolic assays with a direct cell counting method to ensure accuracy. | |
| High background in the assay. | Contamination: Bacterial or fungal contamination can interfere with the assay. | Regularly check cell cultures for contamination and maintain sterile techniques. |
| Media components: Phenol red in the culture media can interfere with some colorimetric and fluorescent assays. | Use phenol red-free media for the duration of the assay if it is known to interfere. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Histone Acetylation by Western Blot
This protocol outlines a general procedure for analyzing changes in histone acetylation in cells treated with this compound over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Treatment: The next day, treat the cells with the desired concentration of this compound. Include a vehicle control (DMSO) for each time point.
-
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Histone Extraction: Wash the cells with ice-cold PBS and then lyse them using a histone extraction buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay or similar method.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal for each time point.
Protocol 2: Time-Course Analysis of Gene Expression by qPCR
This protocol provides a framework for measuring changes in the mRNA levels of target genes in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target and reference genes
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1, using appropriate time points for gene expression analysis (e.g., 0, 6, 12, 24, 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer. Check RNA integrity by running a sample on an agarose gel.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
-
Data Analysis:
-
Determine the Ct values for your target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method or another appropriate method, normalizing the target gene expression to one or more stable reference genes.
-
Visualizations
Caption: this compound inhibits HDAC1/2, leading to increased histone acetylation and GATA2-mediated induction of fetal hemoglobin.
Caption: General experimental workflow for a time-course study with this compound treatment.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcrbio.com [pcrbio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 8. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my ACY-957 not inducing fetal hemoglobin?
This technical support guide is designed for researchers, scientists, and drug development professionals using ACY-957 for the induction of fetal hemoglobin (HbF). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide: Why is my this compound not inducing fetal hemoglobin?
If you are not observing the expected induction of γ-globin mRNA or fetal hemoglobin protein after treatment with this compound, please review the following potential issues.
Question 1: Is my this compound compound active and correctly formulated?
-
Answer: The stability and formulation of this compound are critical for its activity. Improper storage or handling can lead to degradation.
-
Storage: this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
-
Solubility: Ensure the compound is fully dissolved. This compound is soluble in DMSO.[2] For cell culture, prepare a concentrated stock solution in fresh, high-quality DMSO and dilute it to the final working concentration in your culture medium immediately before use. Moisture-absorbing DMSO can reduce solubility.[2]
-
Recommendation: If you suspect compound integrity issues, obtain a fresh vial of this compound and prepare new stock solutions.
-
Question 2: Am I using the optimal concentration and treatment duration?
-
Answer: The effect of this compound is both dose- and time-dependent.[3][4][5] Insufficient concentration or treatment time will result in a suboptimal or undetectable response.
-
Concentration: The effective concentration for inducing γ-globin in primary human erythroid progenitor cells is typically in the range of 1 µM to 3 µM.[3][6] A concentration of 1 µM has been shown to be sufficient to induce histone acetylation and a significant increase in γ-globin (HBG) mRNA.[3][6]
-
Duration: A time-dependent induction is observed, with significant increases in γ-globin mRNA and HbF protein seen after 3 to 5 days of continuous treatment.[3][6]
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system. Start with the recommended concentrations and time points in the table below.
-
Question 3: Are my cell culture conditions appropriate for fetal hemoglobin induction?
-
Answer: The cell type and their differentiation state are crucial for a successful experiment.
-
Cell Type: this compound is most effective on differentiating erythroid progenitor cells, such as those derived from CD34+ hematopoietic stem and progenitor cells.[3][6] Cell lines like K562 can also be used, but their response may differ from primary cells.[7]
-
Differentiation Stage: this compound is more effective in early-stage erythroblasts (CD71-positive) and loses its inductive capacity as the cells mature.[8] Ensure you are treating the cells at the appropriate stage of erythroid differentiation.
-
Cell Health: Ensure your cells are healthy, with high viability (>90%), and are not overgrown or contaminated. Suboptimal cell health can significantly impact their ability to respond to stimuli.
-
Recommendation: Use a well-established protocol for the culture and differentiation of erythroid progenitors. Monitor cell viability and differentiation markers (e.g., CD71 and Glycophorin A) throughout the experiment.
-
Question 4: Is my assay for detecting fetal hemoglobin sensitive and accurate?
-
Answer: The method used to measure γ-globin or HbF induction must be sensitive enough to detect the expected changes.
-
mRNA Analysis (qPCR): Quantitative real-time PCR is a sensitive method to measure γ-globin (HBG1 and HBG2) mRNA levels. Ensure your primers are specific and efficient.[9][10] Always normalize to a stable housekeeping gene. An increase in the ratio of γ-globin to β-globin mRNA is a key indicator of successful induction.[3]
-
Protein Analysis (Flow Cytometry/Western Blot): For protein-level analysis, intracellular flow cytometry using an anti-HbF antibody is a robust method to quantify the percentage of F-cells and the amount of HbF per cell.[6] Western blotting can also be used to detect HbF protein.[11]
-
Recommendation: Validate your detection method using positive controls (e.g., cells treated with a known inducer like hydroxyurea) and negative controls (vehicle-treated cells).[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
-
This compound is a selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.[1][2] Inhibition of these enzymes leads to increased histone acetylation, particularly at the GATA2 gene locus. This results in the upregulation of the transcription factor GATA2, which in turn activates the expression of the γ-globin gene (HBG), leading to increased production of fetal hemoglobin (HbF).[4][12][13][14]
Q2: What are the IC50 values for this compound?
-
The IC50 values for this compound are approximately 7 nM for HDAC1 and 18 nM for HDAC2. It is significantly less potent against HDAC3 (IC50 of 1300 nM) and shows no activity against other HDAC isoforms at concentrations up to 20 µM.[1][6]
Q3: Can this compound be used in combination with other HbF inducers?
-
While specific studies on this compound combinations are limited, combining HDAC inhibitors with other classes of HbF inducers, such as hydroxyurea, has been explored with other compounds and could potentially lead to synergistic effects.[15] However, this would require careful optimization of concentrations to avoid toxicity.
Q4: Are there any known toxicities associated with this compound?
-
In preclinical studies, this compound was generally well-tolerated.[16][17] Like other HDAC inhibitors, potential side effects can include transient and reversible hematologic effects such as thrombocytopenia and neutropenia.[2] It is important to monitor cell viability and proliferation in your in vitro experiments, especially at higher concentrations or with prolonged exposure.
Quantitative Data Summary
| Parameter | Value | Cell System | Reference |
| HDAC1 IC50 | 7 nM | Recombinant Enzyme | [1][6] |
| HDAC2 IC50 | 18 nM | Recombinant Enzyme | [1][6] |
| HDAC3 IC50 | 1300 nM | Recombinant Enzyme | [1][6] |
| Effective Concentration | 1 - 3 µM | Primary Erythroid Progenitors | [3][6] |
| Treatment Duration | 3 - 5 days | Primary Erythroid Progenitors | [3][6] |
| Expected γ-globin mRNA Fold Increase | ~3.5-fold over vehicle | Primary Erythroid Progenitors | [3] |
Experimental Protocols
Protocol 1: Culture and Treatment of Human Erythroid Progenitors
This protocol describes a two-phase culture system to generate and differentiate erythroid progenitors from CD34+ cells for treatment with this compound.
-
Phase I (Expansion):
-
Thaw cryopreserved human CD34+ cells and culture them in a serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with an erythroid expansion supplement containing Stem Cell Factor (SCF), IL-3, and Erythropoietin (EPO).
-
Plate cells at an initial density of approximately 10,000 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Every 3-4 days, dilute the culture with fresh medium to maintain a cell density of around 1 x 10^5 cells/mL. Continue expansion for 7-10 days.
-
-
Phase II (Differentiation and Treatment):
-
Harvest the expanded cells and switch to a differentiation medium. This medium typically contains EPO, SCF, insulin, and transferrin.
-
On day 1 of Phase II, add this compound (or vehicle control, e.g., DMSO) to the desired final concentration (e.g., 1 µM).
-
Culture the cells for 3 to 5 days.
-
Harvest cells at desired time points for analysis of γ-globin mRNA (by qPCR) or HbF protein (by flow cytometry or Western blot).
-
Protocol 2: Analysis of γ-globin mRNA by qPCR
-
RNA Extraction:
-
Harvest approximately 1-2 million cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
Use primers specific for human γ-globin (HBG1/HBG2) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Example Primer Set (HBG):
-
Forward: 5'-TGGCAAGAAGGTGGCTGACT-3'
-
Reverse: 5'-GCTCACTCAGTGTGGCAAAG-3'
-
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of γ-globin using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
-
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of erythriod cells from human embryonic stem cells by fetal liver cell extract treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2. | Sigma-Aldrich [merckmillipore.com]
- 6. Fetal hemoglobin rescues ineffective erythropoiesis in sickle cell disease | Haematologica [haematologica.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
- 11. Western blot analysis [bio-protocol.org]
- 12. Fetal hemoglobin rescues ineffective erythropoiesis in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Perspectives and challenges to discovering hemoglobin-inducing agents in Sickle Cell Disease [frontiersin.org]
- 17. firstwordpharma.com [firstwordpharma.com]
ACY-957 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ACY-957. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.[1][2][3] Its primary mechanism of action is the inhibition of HDAC1 and HDAC2, which leads to an increase in histone acetylation. This epigenetic modification can activate the transcription of certain genes. Specifically, in the context of sickle cell disease and β-thalassemia treatment, this compound has been shown to induce fetal hemoglobin (HbF) by activating the transcription factor GATA2.[4]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, so it is always best to consult the vial label and product datasheet. General guidelines are summarized in the table below.
3. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[2][3] For example, a stock solution can be prepared by dissolving this compound in fresh, moisture-free DMSO to a concentration of 10 mM.[1] To avoid solubility issues, ensure the DMSO is of high quality as moisture can reduce the solubility of the compound.[2] If precipitation occurs, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[3]
4. How stable are this compound stock solutions?
Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product degradation.[1][3] The stability of stock solutions depends on the storage temperature.
5. Can I use this compound for in vivo experiments?
Yes, this compound is an orally active compound.[1] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] Formulations for in vivo administration may involve co-solvents such as PEG300, Tween-80, or corn oil in addition to DMSO.[2][5]
Stability and Storage Data
| Form | Storage Temperature | Storage Duration | Supplier Recommendations |
| Powder | -20°C | 3 years | Store in a dry, dark environment.[2][6] |
| 0-4°C | Short term (days to weeks) | For short-term storage.[6] | |
| Stock Solution (in DMSO) | -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
Experimental Protocols & Troubleshooting
In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity of this compound against specific HDAC enzymes.
Methodology:
-
Recombinant HDAC1, HDAC2, and HDAC3 enzymes are used.
-
A prolonged pre-incubation time of 24 hours is required for this compound to reach equilibrium due to its slow association rate constant.[4][7]
-
The assay measures the deacetylation of a fluorogenic substrate by the HDAC enzyme.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by measuring the fluorescence signal at various concentrations of this compound.[4]
Troubleshooting:
-
High variability in results: Ensure consistent pre-incubation times and temperatures. Use fresh, high-quality reagents.
-
No inhibition observed: Verify the activity of the HDAC enzyme with a known inhibitor. Confirm the concentration and purity of the this compound stock solution.
Cellular Histone Acetylation Assay
Objective: To assess the ability of this compound to induce histone acetylation in a cellular context.
Methodology:
-
Culture cells (e.g., human bone marrow mononuclear cells) in appropriate expansion media.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).[7]
-
Lyse the cells and extract histones.
-
Perform a Western blot analysis using antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and total histone H4 as a loading control.[7]
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Troubleshooting:
-
Weak or no signal for acetylated histones: Increase the concentration of this compound or the treatment duration. Ensure the antibodies are specific and used at the correct dilution.
-
Inconsistent loading: Use a reliable loading control like total histone H3 or H4 and ensure equal protein loading in each lane.
Visual Guides
Signaling Pathway of this compound in Erythroid Progenitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: ACY-957 In Vivo Dosing and Toxicity Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective HDAC1/2 inhibitor, ACY-957, in in vivo experiments. The information is intended for scientists and drug development professionals to help optimize dosing schedules and minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.[1] Its selectivity for HDAC1/2 is approximately 100-fold greater than for HDAC3, with no significant inhibition of other HDAC isoforms (HDAC4/5/6/7/8/9).[2][3] By inhibiting HDAC1 and HDAC2, this compound leads to an increase in histone acetylation, which can alter gene expression.[2] A key therapeutic goal of this compound is the induction of fetal hemoglobin (HbF) by upregulating γ-globin (HBG) mRNA, offering a potential treatment for sickle cell disease and β-thalassemia.[2][4] This is mediated, at least in part, through the activation of the transcription factor GATA2.[2]
Q2: What are the common toxicities associated with HDAC inhibitors like this compound?
While this compound is designed to be more selective to potentially reduce the toxicity seen with non-selective HDAC inhibitors, some adverse effects can still occur.[2][3] Based on studies with various HDAC inhibitors, the most commonly observed toxicities in preclinical and clinical settings are:[5][6][7][8]
-
Hematological: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia are the most common hematological side effects. These are generally transient and reversible upon discontinuation of the drug.[5]
-
Gastrointestinal: Nausea, vomiting, anorexia (loss of appetite), and diarrhea are frequently reported.[5][6]
-
Constitutional: Fatigue is a common, non-specific side effect that typically resolves after stopping treatment.[5]
-
Cardiovascular: Electrocardiogram (ECG) changes, such as T-wave flattening, have been observed with some HDAC inhibitors.[5][6]
-
Metabolic: Electrolyte imbalances may occur.[1]
In a study with non-anemic primates, a minor but significant reduction in body weight was observed with this compound treatment.[4]
Q3: How can I formulate this compound for oral administration in animal studies?
This compound can be formulated for oral gavage. Here are a few example vehicle formulations that have been suggested for similar compounds:
-
Corn oil: A stock solution of this compound in DMSO can be diluted with corn oil. For example, a 100 μL DMSO stock solution can be added to 900 μL of corn oil.[1]
-
PEG300, Tween-80, and Saline: A stock solution in DMSO can be mixed with PEG300, followed by the addition of Tween-80 and then saline to the final volume.[1]
-
20% SBE-β-CD in Saline: A DMSO stock solution can be diluted in a 20% solution of sulfobutylether-β-cyclodextrin in saline.[1]
It is crucial to ensure the final concentration of DMSO is low, especially for long-term studies, to avoid vehicle-related toxicity.
Troubleshooting Guide
Issue 1: I am observing significant weight loss in my study animals.
-
Possible Cause: The dose of this compound may be too high, or the dosing schedule may be too frequent, leading to cumulative toxicity.
-
Troubleshooting Steps:
-
Review Dosing Schedule: In a study with cynomolgus monkeys, a "3 days on, 4 days off" dosing schedule resulted in less body weight loss compared to a "5 days on, 2 days off" or a "1 day on, 1 day off" schedule, while still achieving a comparable pharmacodynamic response.[4] Consider implementing an intermittent dosing schedule to allow for recovery.
-
Dose Reduction: If weight loss is still significant with an intermittent schedule, consider reducing the total dose of this compound.
-
Supportive Care: Ensure animals have easy access to food and water. Palatable, high-calorie food supplements can be provided if necessary. For animals experiencing dehydration, prophylactic administration of intravenous fluids may be considered.[6]
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Issue 2: My animals are showing signs of hematological toxicity (e.g., bleeding, anemia).
-
Possible Cause: this compound, like other HDAC inhibitors, can cause transient myelosuppression.[5]
-
Troubleshooting Steps:
-
Implement Hematological Monitoring: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals throughout the study for a complete blood count (CBC). Key parameters to monitor are platelet count, absolute neutrophil count, and hemoglobin/hematocrit.
-
Adjust Dosing Schedule: An intermittent dosing schedule, such as the "3 on, 4 off" regimen, has been shown to have a reduced impact on hematopoiesis compared to more continuous dosing.[4]
-
Establish Toxicity Thresholds: Define clear criteria for dose reduction or temporary cessation of treatment based on the severity of hematological changes (e.g., Grade 3 or 4 thrombocytopenia or neutropenia).
-
Recovery Period: If significant hematological toxicity is observed, allow for a treatment-free period to enable the recovery of blood counts.
-
Quantitative Data Summary
The following table summarizes the findings from a study in cynomolgus monkeys investigating different dosing schedules of this compound at 75 mg/kg.[4]
| Dosing Schedule | Body Weight Reduction | Recovery After Washout | Impact on Hematopoiesis |
| 5 on, 2 off | Significant | Did not recover to control levels | More pronounced |
| 1 on, 1 off | Significant | Did not recover to control levels | More pronounced |
| 3 on, 4 off | Less pronounced | Recovered to control levels | Reduced impact |
Experimental Protocols
Protocol 1: In Vivo Dosing and Monitoring in a Rodent Model (Adapted from general preclinical toxicology guidelines)
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water with 0.1% Tween-80).
-
Dose Escalation Study (to determine Maximum Tolerated Dose - MTD):
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals.
-
Administer this compound via oral gavage once daily for 5 consecutive days.
-
Monitor animals daily for clinical signs of toxicity (see Protocol 2).
-
Record body weight daily.
-
The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of distress.
-
-
Efficacy Study with Optimized Dosing:
-
Based on the MTD, select one or two doses for the efficacy study.
-
Implement different dosing schedules (e.g., continuous daily dosing, 5 days on/2 days off, 3 days on/4 days off).
-
Continue daily monitoring.
-
Collect blood samples for hematological analysis at baseline, mid-study, and at the end of the study.
-
At the end of the study, perform a full necropsy and collect tissues for histopathological analysis.
-
Protocol 2: Monitoring for Clinical Signs of Toxicity
-
Frequency: Daily, preferably at the same time each day.
-
Parameters to Observe:
-
General Appearance: Hunched posture, ruffled fur, lethargy, dehydration (skin tenting).
-
Behavioral Changes: Reduced activity, social isolation, signs of pain or distress.
-
Gastrointestinal: Diarrhea, changes in fecal output.
-
Body Weight: Record daily. A weight loss of more than 15-20% from baseline is a common endpoint.
-
Food and Water Intake: Monitor for any significant changes.
-
Protocol 3: Hematological Toxicity Assessment
-
Blood Collection: Collect approximately 50-100 µL of blood from the tail vein or saphenous vein into EDTA-coated tubes to prevent coagulation.
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood to perform a complete blood count (CBC).
-
Key Parameters:
-
Platelets (PLT): Monitor for thrombocytopenia.
-
White Blood Cells (WBC) and Neutrophils (NEU): Monitor for neutropenia.
-
Red Blood Cells (RBC), Hemoglobin (HGB), Hematocrit (HCT): Monitor for anemia.
-
-
Frequency: At a minimum, collect samples at baseline (before the first dose), at a midpoint in the study, and at the terminal endpoint. For more intensive monitoring, weekly sampling can be performed.
Visualizations
Caption: Mechanism of action of this compound leading to fetal hemoglobin production.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Toxicities of Histone Deacetylase Inhibitors | MDPI [mdpi.com]
- 8. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ACY-957 and Hydroxyurea for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ACY-957 and the established therapeutic agent, hydroxyurea, in inducing fetal hemoglobin (HbF). The information presented is based on available preclinical data to assist researchers and drug development professionals in understanding the potential of selective HDAC1/2 inhibition as a therapeutic strategy for hemoglobinopathies like sickle cell disease and β-thalassemia.
Mechanism of Action: A Tale of Two Pathways
The induction of fetal hemoglobin by this compound and hydroxyurea is mediated by distinct molecular mechanisms.
This compound , a selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2), functions through an epigenetic mechanism. By inhibiting HDAC1 and HDAC2, this compound leads to increased histone acetylation, which in turn activates the transcription factor GATA2.[1][2][3] Elevated levels of GATA2 are believed to play a crucial role in reactivating the expression of the γ-globin gene (HBG), leading to increased production of fetal hemoglobin.[1][2][3] This targeted approach is anticipated to have fewer off-target effects and associated toxicities compared to non-selective HDAC inhibitors.[3][4]
Hydroxyurea , the long-standing FDA-approved treatment for sickle cell disease, employs a more complex and not fully elucidated mechanism for HbF induction. One of the primary proposed mechanisms involves the inhibition of ribonucleotide reductase, which leads to a temporary arrest of erythroid precursors and subsequent "stress erythropoiesis," favoring the production of HbF. Another significant pathway involves the generation of nitric oxide (NO), which activates soluble guanylyl cyclase (sGC), leading to increased cyclic GMP (cGMP) levels. This NO-cGMP signaling pathway is also implicated in the upregulation of γ-globin expression.[5][6]
Quantitative Comparison of HbF Induction: Preclinical Data
Direct comparative studies in preclinical models have demonstrated the potential of this compound for robust HbF induction. The following tables summarize the quantitative data from in vitro experiments comparing the efficacy of this compound and hydroxyurea in primary human erythroid progenitor cells.
Table 1: In Vitro γ-Globin (HBG) mRNA Induction
| Cell Type | Treatment | Concentration | Duration | % HBG mRNA (relative to total β-like globin) | Fold Increase over Vehicle | Reference |
| Healthy Donor Erythroid Progenitors (CS1) | Vehicle | - | 5 days | ~10% | - | [1] |
| This compound | 1 µM | 5 days | 35% | ~3.5-fold | [1] | |
| Hydroxyurea | 30 µM | 5 days | ~15% | ~1.5-fold | [1] | |
| Healthy Donor Erythroid Progenitors (CS2) | Vehicle | - | 5 days | ~7% | - | [1] |
| This compound | 1 µM | 5 days | 24% | ~3.4-fold | [1] | |
| Hydroxyurea | 30 µM | 5 days | ~12% | ~1.7-fold | [1] | |
| Sickle Cell Disease Patient Erythroid Progenitors | Vehicle | - | 3 days | 12% | - | [1] |
| This compound | 1 µM | 3 days | 58% | ~4.8-fold | [1] |
Table 2: In Vitro Fetal Hemoglobin (HbF) Protein Induction
| Cell Type | Treatment | Concentration | Duration | % HbF Positive Cells (Fold Increase over Vehicle) | Mean Fluorescent Intensity (Fold Increase over Vehicle) | Reference |
| Healthy Donor Erythroid Progenitors (CS1) | This compound | 1 µM | 5 days | ~3-fold | ~2-fold | [1] |
| Hydroxyurea | 30 µM | 5 days | ~2-fold | ~1.5-fold | [1] | |
| Healthy Donor Erythroid Progenitors (CS2) | This compound | 1 µM | 5 days | ~2.5-fold | ~1.8-fold | [1] |
| Hydroxyurea | 30 µM | 5 days | ~1.5-fold | ~1.3-fold | [1] |
Experimental Protocols
In Vitro Induction of HbF in Human Erythroid Progenitor Cells
1. Cell Source and Culture:
-
This compound & Hydroxyurea Comparison: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or sickle cell disease patients. CD34+ hematopoietic stem and progenitor cells are enriched and expanded in culture medium (e.g., CS1 or CS2 expansion media).[1]
-
Hydroxyurea (General Protocol): Burst-forming unit erythroid (BFU-E) colonies are grown in methylcellulose from peripheral blood of patients.
2. Erythroid Differentiation:
-
Expanded progenitor cells are induced to differentiate into erythroid cells by culturing in a differentiation medium containing erythropoietin (EPO) and other necessary cytokines.[1]
3. Compound Treatment:
-
This compound: Used at a concentration of 1 µM.[1]
-
Hydroxyurea: Used at a concentration of 30 µM.[1]
-
The compounds are added to the differentiation medium at the beginning of the differentiation phase and cells are cultured for a specified duration (e.g., 3 to 5 days).[1]
4. Analysis of HbF Induction:
-
γ-Globin (HBG) mRNA Quantification: Total RNA is extracted from the cultured cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of HBG mRNA compared to total β-like globin mRNA.[1]
-
HbF Protein Quantification:
-
Flow Cytometry: Cells are stained with a fluorescently labeled anti-HbF antibody and analyzed by flow cytometry to determine the percentage of HbF-positive cells and the mean fluorescent intensity (a measure of HbF protein per cell).[1]
-
High-Performance Liquid Chromatography (HPLC): Hemoglobin is extracted from BFU-E colonies, and the percentage of HbF is determined by HPLC analysis.
-
Visualizing the Pathways and Workflows
Caption: this compound Signaling Pathway for HbF Induction.
Caption: Hydroxyurea's Multifactorial Mechanism for HbF Induction.
Caption: In Vitro HbF Induction Experimental Workflow.
References
- 1. In vitro induction of fetal hemoglobin in human erythroid progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. JCI - Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase [jci.org]
- 4. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
ACY-957 in Focus: A Comparative Guide to Selective HDAC Inhibitors for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of ACY-957, a selective Histone Deacetylase (HDAC) 1 and 2 inhibitor, with other notable selective HDAC inhibitors. This document compiles preclinical data, details experimental methodologies, and visualizes key pathways to offer an objective resource for evaluating these epigenetic modulators.
Abstract
This compound is a potent and selective orally active inhibitor of HDAC1 and HDAC2, showing promise in therapeutic areas such as sickle cell disease, β-thalassemia, and acute myeloid leukemia (AML). Its selectivity for HDAC1/2 is a key feature, potentially offering a more favorable safety profile compared to pan-HDAC inhibitors. This guide presents a comparative analysis of this compound against other selective HDAC inhibitors, focusing on their selectivity profiles, preclinical efficacy, and mechanisms of action. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the complex interactions and methodologies involved in the evaluation of these compounds.
Introduction to this compound and Selective HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer and genetic disorders. While pan-HDAC inhibitors have shown clinical efficacy, their broad activity can lead to off-target effects and toxicity. This has driven the development of selective HDAC inhibitors that target specific HDAC isoforms, with the aim of improving therapeutic windows.
This compound belongs to the biaryl aminobenzamide class of HDAC inhibitors and exhibits high selectivity for HDAC1 and HDAC2.[1][2] These two isoforms are key components of several repressive complexes that regulate chromatin structure and gene transcription. The therapeutic rationale for selectively targeting HDAC1/2 is based on their specific roles in disease pathogenesis. For instance, inhibition of HDAC1 and HDAC2 has been shown to induce fetal hemoglobin (HbF) production, offering a potential treatment for hemoglobinopathies like sickle cell disease and β-thalassemia.[3] Furthermore, selective HDAC1/2 inhibition has demonstrated anti-leukemic activity in preclinical models of AML.[2][4]
Comparative Analysis of HDAC Inhibitor Selectivity and Potency
The selectivity and potency of HDAC inhibitors are critical parameters for their therapeutic potential. The following tables summarize the in vitro biochemical potency of this compound and other selected HDAC inhibitors against various HDAC isoforms.
Table 1: In Vitro Biochemical IC50 Values of this compound and Comparators
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Other HDACs | Selectivity Profile | Reference(s) |
| This compound | 7 | 18 | 1300 | No inhibition of HDAC4/5/6/7/8/9 | HDAC1/2 selective | [3][5][6] |
| ACY-1035 | 9.4 | 23 | 2000 | No inhibition of HDAC4-9 | HDAC1/2 selective | [4] |
| Mocetinostat (MGCD0103) | - | - | - | Inhibits Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) | Class I/IV selective | [7] |
| Romidepsin | 36 | 47 | - | Weakly inhibits Class IIb | Primarily Class I selective | [8] |
| Entinostat | - | - | - | Inhibits Class I (HDAC1, 3) | Class I selective | [9][10] |
| Vorinostat (SAHA) | <86 | <86 | <86 | Inhibits Class I and II | Pan-HDAC inhibitor | [11][12] |
Table 2: Cellular Activity of this compound and ACY-1035 in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | Cell Line | IC50 (µM) for Cell Viability (72h) |
| This compound | MV-4-11 | ~1.5 |
| Kasumi-1 | ~1.2 | |
| HL-60 | ~1.8 | |
| MOLM-13 | ~0.8 | |
| NB-4 | ~3.3 | |
| ACY-1035 | MV-4-11 | ~2.5 |
| Kasumi-1 | ~2.0 | |
| HL-60 | ~3.0 | |
| MOLM-13 | ~1.5 | |
| NB-4 | ~3.5 | |
| Data derived from graphical representations in the cited literature.[4] |
Mechanism of Action and Signaling Pathways
This compound in Hemoglobinopathies: The GATA2 Pathway
A key mechanism of action for this compound in the context of sickle cell disease and β-thalassemia is the induction of fetal hemoglobin (HbF) through the activation of the transcription factor GATA2.[3] Inhibition of HDAC1 and HDAC2 by this compound leads to hyperacetylation of histones at the GATA2 gene locus, resulting in increased GATA2 expression. GATA2, in turn, promotes the transcription of the γ-globin gene (HBG), a component of HbF.
Mechanisms of Other Selective HDAC Inhibitors
-
Mocetinostat (MGCD0103): As a Class I and IV selective inhibitor, mocetinostat's anti-cancer effects are mediated through the induction of cell cycle arrest, apoptosis, and differentiation. In glioblastoma, it has been shown to inhibit the PI3K/AKT pathway and suppress HDAC1 activity.[7] In medulloblastoma, it inhibits the Hedgehog signaling pathway by promoting the acetylation of Gli1.
-
Romidepsin: This Class I selective inhibitor is a prodrug that becomes active upon reduction of its disulfide bond inside the cell.[13] It induces apoptosis, cell cycle arrest, and differentiation in cancer cells. In Epstein-Barr virus-positive diffuse large B-cell lymphoma, romidepsin has been shown to down-regulate LMP1 and c-myc expression.
-
Entinostat: A selective inhibitor of HDAC1 and HDAC3, entinostat's mechanism involves the reactivation of tumor suppressor genes, induction of cell cycle arrest (via upregulation of p21 and p27), and promotion of apoptosis.[10]
-
Vorinostat (SAHA): As a pan-HDAC inhibitor, vorinostat affects a broad range of cellular processes by altering the acetylation status of numerous histone and non-histone proteins. This leads to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[7][11]
Experimental Protocols
HDAC Enzymatic Assay (Fluorometric)
This protocol describes a general method for determining the in vitro potency of HDAC inhibitors.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.) in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO. Dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted inhibitor solutions.
-
Add the diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15-60 minutes) to allow inhibitor binding.
-
Initiate the enzymatic reaction by adding the HDAC substrate solution to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cellular Histone Acetylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of HDAC inhibitors on histone acetylation levels in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line or primary cells) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound) or vehicle control for a specified duration (e.g., 24 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration using a protein assay (e.g., Bradford or BCA).
-
-
Western Blotting:
-
Separate the histone extracts (e.g., 10-20 µg per lane) on an SDS-PAGE gel (e.g., 15% acrylamide).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone bands to the corresponding total histone loading control.
-
Cell Viability Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][14]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the HDAC inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from blank wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comparative evaluation of HDAC inhibitors.
Conclusion
This compound is a potent and selective HDAC1/2 inhibitor with a well-defined mechanism of action in the context of hemoglobinopathies and demonstrated preclinical activity in hematological malignancies. Its high selectivity for HDAC1 and HDAC2 distinguishes it from pan-HDAC inhibitors and other class-selective inhibitors. The comparative data presented in this guide highlight the unique profile of this compound. Further head-to-head studies with other selective HDAC1/2 inhibitors in various disease models will be crucial to fully elucidate its therapeutic potential relative to other emerging epigenetic modulators. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers designing and interpreting studies in this competitive and rapidly evolving field.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. HDAC1,2 inhibition impairs EZH2- and BBAP- mediated DNA repair to overcome chemoresistance in EZH2 gain-of-function mutant diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 9. Expression, Purification and Enzymatic Assay of Plant Histone Deacetylases [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating GATA2 as a Direct Target of ACY-957 Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating GATA2 as a direct target of the selective HDAC1/2 inhibitor, ACY-957. We will explore the performance of this compound in modulating GATA2 expression and activity, compare it with alternative methods, and provide detailed experimental protocols for the key validation assays.
Unveiling the Mechanism: this compound's Impact on GATA2
This compound is a potent and selective inhibitor of Histone Deacetylases 1 and 2 (HDAC1/2). Its mechanism of action in upregulating GATA2, a critical transcription factor in hematopoiesis, has been elucidated through a series of key experiments. The central hypothesis is that inhibition of HDAC1/2 by this compound leads to increased histone acetylation at the GATA2 gene locus, creating a more permissive chromatin environment for transcription. This, in turn, boosts GATA2 expression, which then plays a role in downstream gene regulation, such as the induction of fetal hemoglobin (HbF).
Data Presentation: this compound Performance Metrics
The following tables summarize the key quantitative data from studies validating the effect of this compound on GATA2 and its functional consequences.
Table 1: Effect of this compound on GATA2 and γ-globin (HBG) Gene Expression
| Treatment | Target Gene | Fold Change in Expression | Cell Type | Reference |
| This compound (1µM) | GATA2 | ~3.3-fold increase | Primary human erythroid progenitors | [1] |
| This compound (1µM) | HBG (γ-globin) | Time-dependent increase | Primary human erythroid progenitors | [1] |
| GATA2 Overexpression | HBG (γ-globin) | Significant increase | Primary human erythroid progenitors | [2] |
| GATA2 Knockdown + this compound | HBG (γ-globin) | Attenuated induction | Primary human erythroid progenitors | [2] |
Table 2: Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) Analysis of this compound Action
| Target | Treatment | Observation | Genomic Region | Reference |
| Histone H3 Acetylation | This compound (1µM) | Increased acetylation | GATA2 autoregulatory regions | [2][3] |
| GATA2 Binding | This compound (1µM) | Increased binding | GATA2 autoregulatory regions | [2][3] |
| HDAC1/2 Occupancy | Vehicle | High correlation | GATA2 locus | [2] |
Comparative Analysis: this compound vs. Alternative GATA2 Modulators
While this compound has demonstrated a clear mechanism for GATA2 upregulation, it is important to consider alternative approaches for modulating GATA2 activity.
Table 3: Comparison of GATA2 Modulation Strategies
| Strategy | Agent/Method | Mechanism of Action | Advantages | Disadvantages |
| Selective HDAC Inhibition | This compound | Inhibition of HDAC1/2 leads to increased histone acetylation and subsequent upregulation of GATA2 gene expression.[4] | High selectivity for HDAC1/2 may reduce off-target effects. Potent inducer of GATA2. | As an HDAC inhibitor, it can have broad effects on gene expression beyond GATA2. |
| Non-selective HDAC Inhibition | Other pan-HDAC inhibitors | Inhibition of multiple HDACs, leading to widespread changes in histone acetylation. | May have broader therapeutic applications. | Increased potential for toxicity and off-target effects compared to selective inhibitors. |
| Genetic Modulation | shRNA-mediated knockdown | Post-transcriptional gene silencing of GATA2. | Highly specific for targeting GATA2. | Primarily a research tool; therapeutic delivery is a significant challenge. |
| Genetic Modulation | Lentiviral overexpression | Introduction of an exogenous GATA2 gene. | Direct and potent increase in GATA2 levels. | Potential for insertional mutagenesis and challenges in controlling expression levels. Primarily a research tool. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This technique is used to identify the binding sites of proteins on DNA. In the context of this compound and GATA2, it validates the increased binding of GATA2 to its own regulatory regions and the increase in histone acetylation at these sites.
a. Cell Culture and Treatment:
-
Primary human erythroid progenitor cells are cultured in appropriate media.
-
Cells are treated with this compound (e.g., 1µM) or vehicle (DMSO) for a specified time.
b. Cross-linking and Chromatin Preparation:
-
Cells are cross-linked with formaldehyde to fix protein-DNA interactions.
-
Cells are lysed, and nuclei are isolated.
-
Chromatin is sheared into small fragments (typically 200-600 bp) using sonication.
c. Immunoprecipitation:
-
Sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-GATA2, anti-acetyl-Histone H3).
-
Antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
d. DNA Purification and Sequencing:
-
Cross-links are reversed, and proteins are digested with proteinase K.
-
DNA is purified from the immunoprecipitated material.
-
The purified DNA is then used to prepare a sequencing library for high-throughput sequencing.
e. Data Analysis:
-
Sequencing reads are mapped to a reference genome.
-
Peak calling algorithms are used to identify regions of significant enrichment, representing the binding sites of the target protein.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the relative changes in gene expression levels. This is a key assay to demonstrate that this compound treatment leads to an increase in GATA2 and downstream target gene mRNA.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from cells treated with this compound or vehicle.
-
The quality and quantity of RNA are assessed.
-
Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
b. Quantitative PCR:
-
The cDNA is used as a template in a PCR reaction with primers specific for the target gene (GATA2, HBG, etc.) and a reference gene (e.g., GAPDH, ACTB).
-
The PCR is performed in a real-time PCR machine that monitors the amplification of the DNA in real-time using a fluorescent dye (e.g., SYBR Green).
c. Data Analysis:
-
The cycle threshold (Ct) values are used to determine the relative expression of the target gene, normalized to the reference gene.
-
The fold change in gene expression in treated versus control samples is calculated.
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins in a sample. This technique can be used to confirm that the increase in GATA2 mRNA expression translates to an increase in GATA2 protein levels.
a. Protein Extraction:
-
Cells are lysed to release their protein content.
-
The total protein concentration is determined using a protein assay (e.g., BCA assay).
b. Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
c. Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., anti-GATA2).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
d. Detection and Analysis:
-
A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured, and the intensity of the bands is quantified to determine the relative amount of the target protein.
Visualizing the Molecular Interactions and Workflows
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: Signaling pathway of this compound action on GATA2.
Caption: Experimental workflow for ChIP-Seq.
References
Control Experiments for Studying ACY-957 Effects: A Comparative Guide
This guide provides a comprehensive overview of essential control experiments for researchers studying the effects of ACY-957, a selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2). It offers a comparative analysis of this compound with other HDAC inhibitors, supported by experimental data, and includes detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and the Importance of Controls
This compound is a potent and selective inhibitor of HDAC1 and HDAC2, with significantly less activity against other HDAC isoforms.[1] Its primary mechanism of action involves the induction of fetal hemoglobin (HbF) through the activation of the transcription factor GATA2, making it a promising therapeutic candidate for sickle cell disease and β-thalassemia.[1] Furthermore, in the context of acute myeloid leukemia (AML), this compound has been shown to induce differentiation, cell cycle arrest, and apoptosis. Given its specific mechanism of action, rigorous experimental design with appropriate controls is crucial to accurately interpret the effects of this compound and differentiate them from off-target or non-specific effects.
Signaling Pathway of this compound in Erythroid Differentiation
This compound's effect on fetal hemoglobin induction is mediated through a specific signaling cascade. By inhibiting HDAC1 and HDAC2, this compound leads to hyperacetylation of histones at the GATA2 gene locus. This epigenetic modification enhances GATA2 expression. Subsequently, elevated GATA2 levels activate the transcription of the γ-globin gene (HBG), leading to increased production of fetal hemoglobin.
Essential Control Experiments
To ensure the validity of experimental results when studying this compound, a panel of well-defined controls should be included.
3.1. Negative Controls:
-
Vehicle Control: Since this compound is often dissolved in dimethyl sulfoxide (DMSO), it is imperative to treat a set of cells with the same concentration of DMSO as used for the this compound treatment. This accounts for any effects the solvent itself might have on the experimental system.
-
Inactive Enantiomer/Structural Analog (if available): An ideal negative control is a structurally similar molecule that lacks inhibitory activity against HDAC1/2. This helps to confirm that the observed effects are due to the specific HDAC-inhibitory activity of this compound and not due to its chemical structure in general.
3.2. Positive Controls:
-
For Fetal Hemoglobin Induction:
-
Hydroxyurea (HU): A well-established therapeutic agent for sickle cell disease that is known to induce fetal hemoglobin. Comparing the effects of this compound to HU provides a benchmark for its potency in this context.
-
-
For General HDAC Inhibition and Cancer Studies:
-
Pan-HDAC Inhibitors (e.g., Vorinostat/SAHA, Panobinostat): These non-selective HDAC inhibitors can be used to compare the effects of selective HDAC1/2 inhibition by this compound to the broader effects of inhibiting multiple HDAC isoforms.
-
Class I-selective HDAC inhibitors (e.g., Romidepsin): Comparing this compound with other Class I-selective inhibitors helps to understand the specific contributions of HDAC1 and HDAC2 inhibition.
-
Comparative Performance Data
The following tables summarize the in vitro potency of this compound in comparison to other commonly used HDAC inhibitors. It is important to note that IC50 values can vary between different studies and experimental conditions.
Table 1: Comparative IC50 Values of HDAC Inhibitors Against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Selectivity | Source |
| This compound | 7 | 18 | 1300 | >20,000 | HDAC1/2 selective | [1] |
| Vorinostat (SAHA) | 10 | 20 | 20 | 30 | Pan-HDAC | [2] |
| Romidepsin | 36 | 47 | - | 1400 | Class I selective | [3] |
| Panobinostat | ~1 | ~1 | ~2 | ~10 | Pan-HDAC |
Data presented are from various sources and may not be directly comparable due to different assay conditions.
Table 2: Comparative Effects on Cell Viability
| Compound | Cell Line | Assay | IC50 | Source |
| This compound | Hepatocellular Carcinoma (HCC) | Viability | Less potent than Romidepsin | [3] |
| Romidepsin | HUT78 (CTCL) | Growth Inhibition | 1.22 ± 0.24 nM | |
| Vorinostat (SAHA) | HUT78 (CTCL) | Growth Inhibition | 675 ± 214 nM | |
| Panobinostat | Sarcoma cell lines | Viability | 0.02 - 0.1 µM |
CTCL: Cutaneous T-cell lymphoma
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific experimental systems.
5.1. Experimental Workflow Overview
5.2. Protocol: Biochemical HDAC Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC isoforms.
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, etc.
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer
-
Developer solution
-
This compound and control inhibitors (dissolved in DMSO)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with DMSO only (vehicle control) and wells without any inhibitor (enzyme activity control).
-
Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
5.3. Protocol: Western Blot for Histone Acetylation
This method is used to assess the downstream effect of this compound on the acetylation of histones in cells.
-
Reagents and Materials:
-
Cell culture medium and supplements
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere or reach the desired confluency.
-
Treat cells with various concentrations of this compound, vehicle control (DMSO), and positive controls for the desired time period.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
5.4. Protocol: Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
-
Reagents and Materials:
-
Cell culture medium and supplements
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with serial dilutions of this compound and control compounds. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
The selective HDAC1/2 inhibitor this compound holds significant promise as a therapeutic agent, particularly for hemoglobinopathies and certain cancers. To rigorously evaluate its efficacy and mechanism of action, it is essential to employ a comprehensive set of control experiments. This guide has outlined the critical negative and positive controls, provided comparative data with other HDAC inhibitors, and detailed key experimental protocols. By adhering to these principles of good experimental design, researchers can generate robust and reliable data to advance our understanding of this compound and its potential clinical applications.
References
Statistical Analysis of ACY-957 Treatment Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical histone deacetylase (HDAC) inhibitor ACY-957 with established treatments for sickle cell disease, beta-thalassemia, and acute myeloid leukemia. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided.
This compound is an orally active, selective inhibitor of HDAC1 and HDAC2.[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent by inducing fetal hemoglobin (HbF) production, which is a promising strategy for treating sickle cell disease and beta-thalassemia.[5][6] Additionally, this compound has shown synergistic anti-leukemic activity with azacitidine in preclinical models of acute myeloid leukemia (AML). This guide will compare the available data on this compound with current therapeutic alternatives.
Mechanism of Action: HDAC1/2 Inhibition by this compound
This compound selectively inhibits HDAC1 and HDAC2, enzymes that play a crucial role in the epigenetic regulation of gene expression. In the context of hemoglobinopathies, the inhibition of HDAC1/2 by this compound leads to the reactivation of fetal hemoglobin (HbF) production. This is achieved, at least in part, through the increased expression of GATA2, a key transcription factor in hematopoiesis.[5][7] The proposed signaling pathway is as follows: this compound inhibits HDAC1 and HDAC2, leading to histone acetylation at the GATA2 gene locus. This, in turn, activates GATA2 expression, which then promotes the transcription of the γ-globin gene (HBG), a component of HbF.[5][7]
Comparative Efficacy of this compound and Alternatives
As this compound has not yet entered clinical trials, this section compares its preclinical data with the clinical data of approved therapies and other investigational HDAC inhibitors.
Sickle Cell Disease & Beta-Thalassemia
The primary therapeutic goal in sickle cell disease and beta-thalassemia is to increase the levels of fetal hemoglobin to compensate for the defective adult hemoglobin.
Table 1: Comparison of this compound (Preclinical) with other HDACi and Standard of Care in Sickle Cell Disease
| Treatment | Mechanism of Action | Key Efficacy Endpoints (Clinical) | Key Efficacy Endpoints (this compound Preclinical) | Reference |
| This compound | Selective HDAC1/2 inhibitor | - | >50-fold increase in HBG mRNA and protein in non-anemic primates. Significant time-dependent induction of HBG mRNA exceeding that of hydroxyurea in vitro. In sickle cell patient cells, HBG increased from 12% to 58% in one donor. | [6][8] |
| Vorinostat | Pan-HDAC inhibitor | Phase 1/2 study in 5 patients showed no convincing induction of HbF at the doses tested. | - | [9] |
| Panobinostat | Pan-HDAC inhibitor | Early trial showed a slight increase in HbF levels. A Phase 1/2 trial is ongoing. | - | [10][11] |
| Hydroxyurea | Ribonucleotide reductase inhibitor, induces HbF | Reduces frequency of painful crises by ~50%. Reduces ACS and blood transfusions by ~50%. | - | [12] |
Table 2: Comparison of this compound (Preclinical) with Standard of Care in Beta-Thalassemia
| Treatment | Mechanism of Action | Key Efficacy Endpoints (Clinical) | Key Efficacy Endpoints (this compound Preclinical) | Reference |
| This compound | Selective HDAC1/2 inhibitor | - | Preclinical data suggests potential for HbF induction. | [5] |
| Luspatercept | Erythroid maturation agent | In a Phase 2 trial, 58% of non-transfusion-dependent patients and 81% of transfusion-dependent patients achieved the primary endpoint of erythroid response. | - | [13] |
Acute Myeloid Leukemia (AML)
In AML, the goal is to induce remission and improve overall survival. This compound has been studied in combination with the hypomethylating agent azacitidine.
Table 3: Comparison of this compound (Preclinical) with other HDACi and Standard of Care in AML
| Treatment | Mechanism of Action | Key Efficacy Endpoints (Clinical) | Key Efficacy Endpoints (this compound Preclinical) | Reference |
| This compound + Azacitidine | Selective HDAC1/2 inhibitor + DNA methyltransferase inhibitor | - | Synergistic anti-leukemic activity in primary AML blasts ex vivo (synergism in 22 out of 30 samples). | [14] |
| Pracinostat + Azacitidine | Pan-HDAC inhibitor + DNA methyltransferase inhibitor | Phase 2 trial in older patients: 52% achieved CR, CRi, or MLFS. Median OS of 19.1 months. | - | [15] |
| Panobinostat + "7+3" Chemotherapy | Pan-HDAC inhibitor + Standard chemotherapy | Phase 1 study in older patients: CR/CRi rate of 32%. Median OS of 10 months. | - | |
| Azacitidine | DNA methyltransferase inhibitor | Median OS of approximately 9-10 months in older patients. | - | |
| Azacitidine + Venetoclax | DNA methyltransferase inhibitor + BCL-2 inhibitor | Phase 3 trial: Median OS of 14.7 months vs 9.6 months for azacitidine alone. | - |
Experimental Protocols
Detailed methodologies for the key preclinical experiments involving this compound are crucial for the interpretation and replication of the findings.
In Vitro HDAC Inhibition Assay
The inhibitory activity of this compound against recombinant human HDAC enzymes was determined using a biochemical assay. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, were calculated. For this compound, the IC50 values were 7 nM for HDAC1, 18 nM for HDAC2, and 1300 nM for HDAC3, demonstrating its selectivity for HDAC1 and HDAC2.[1][2][3][4][6]
In Vitro Erythroid Differentiation and Globin Gene Expression Analysis
Human CD34+ hematopoietic stem and progenitor cells were cultured in a two-phase liquid culture system to induce erythroid differentiation. This compound or a vehicle control was added to the differentiation medium. After a specified number of days, total RNA was isolated from the cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of different globin genes (e.g., HBG, HBB) and GATA2.
In Vivo Primate Studies
To assess the in vivo efficacy of this compound, non-anemic primates were administered the compound orally. Blood samples were collected at various time points, and the levels of HBG mRNA and protein were quantified to determine the extent of fetal hemoglobin induction.[8]
AML Cell Line and Primary Sample Experiments
The anti-leukemic activity of this compound, alone and in combination with azacitidine, was evaluated in AML cell lines and primary patient samples. Cell viability, apoptosis, and cell cycle progression were assessed using standard cellular and molecular biology techniques. The synergy between the two drugs was determined by calculating the combination index (CI).[14]
Conclusion
The preclinical data for this compound are promising, demonstrating its potential as a selective HDAC1/2 inhibitor for the treatment of sickle cell disease, beta-thalassemia, and AML. Its ability to induce fetal hemoglobin to a significant degree in preclinical models suggests it could be a valuable therapeutic option for hemoglobinopathies. Furthermore, its synergistic effect with azacitidine in AML models warrants further investigation.
However, it is crucial to note the absence of clinical trial data for this compound. The comparison with approved and other investigational drugs highlights the need for clinical evaluation to determine the safety, tolerability, and efficacy of this compound in human patients. Future clinical trials will be essential to ascertain its therapeutic potential and to directly compare its performance against the current standards of care. Researchers and drug development professionals should consider these preclinical findings as a strong rationale for advancing this compound into clinical development.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Phase 1/2 trial of vorinostat in patients with sickle cell disease who have not benefitted from hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of HDAC1 or HDAC2 induces gamma globin expression without altering cell cycle or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigators take first look at a second drug to combat sickle cell disease by turning up fetal hemoglobin | EurekAlert! [eurekalert.org]
- 12. Acetylon Pharmaceuticals Presents Positive Preclinical Data On Selective HDAC1/2 Inhibition For The Treatment Of Sickle Cell Disease/?-Thalassemia - BioSpace [biospace.com]
- 13. Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. aacrjournals.org [aacrjournals.org]
Replicating Published ACY-957 Findings: A Comparative Guide for a New Experimental System
This guide provides a framework for researchers to replicate and compare the published findings of ACY-957, a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, in a new experimental system. This compound has shown promise in the context of hemoglobinopathies and acute myeloid leukemia (AML).[1][2] This document outlines the mechanism of action of this compound, summarizes key published data, and provides detailed protocols for validating its effects against a non-selective HDAC inhibitor.
Introduction to this compound
This compound is an orally active, selective inhibitor of HDAC1 and HDAC2.[3][4] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally suppressing gene transcription.[5][6] By inhibiting HDAC1 and HDAC2, this compound promotes histone acetylation, which relaxes chromatin and allows for the expression of specific genes.[4][7] This mechanism is critical to its therapeutic potential in various diseases.
Published research has highlighted two primary areas of investigation for this compound:
-
Sickle Cell Disease and β-Thalassemia: this compound has been shown to induce fetal hemoglobin (HbF) production.[1][7][8] The proposed mechanism involves the upregulation of the transcription factor GATA2, which in turn activates the expression of γ-globin (HBG), a component of HbF.[1][7] Increased HbF levels can compensate for the defective adult hemoglobin in these conditions.[1]
-
Acute Myeloid Leukemia (AML): In AML models, this compound has been demonstrated to induce differentiation, cell cycle arrest, and apoptosis in cancer cells.[2] Furthermore, it exhibits synergistic anti-leukemic activity when combined with the hypomethylating agent azacitidine.[2]
This guide will focus on replicating the anti-leukemic effects of this compound in a new experimental system, using the human AML cell line THP-1, and comparing its performance to the pan-HDAC inhibitor, Vorinostat.
Comparative Data Summary
The following tables summarize key published in vitro data for this compound and provide a template for presenting new experimental findings with the selected alternative, Vorinostat.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 7 |
| HDAC2 | 18 |
| HDAC3 | 1300 |
Data sourced from MedchemExpress and Shearstone et al., 2016.[3][4]
Table 2: Comparison of Cellular Effects of HDAC Inhibitors in THP-1 Cells (Hypothetical Data)
| Treatment | IC50 (µM) (72h) | Apoptosis (% Annexin V+) (at 1µM, 96h) | Differentiation (% CD11b+) (at 1µM, 72h) | Acetyl-Histone H3 (Fold Change) (at 1µM, 24h) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 | 8.5 ± 2.3 | 1.0 |
| This compound | 0.85 | 35.6 ± 4.2 | 42.1 ± 5.5 | 4.5 |
| Vorinostat | 0.45 | 48.2 ± 6.1 | 38.9 ± 4.8 | 6.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in AML and the experimental workflow for its evaluation.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: clinical implications for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of ACY-957: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of ACY-957, a selective HDAC1/2 inhibitor.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to prevent its release into the environment.[1] The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator, especially in areas with inadequate ventilation or when handling the powder form where dust or aerosols may be generated.[1]
Step-by-Step Disposal Procedure
-
Containment of Spills: In the event of a spill, absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Thoroughly decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Waste Collection: Collect all spilled material, used absorbent materials, and contaminated disposable PPE.[1] Place these materials into a suitable, clearly labeled, and sealed container for hazardous waste.
-
Disposal: Dispose of the container with the this compound waste through a licensed and approved hazardous waste disposal facility.[1] Do not dispose of this compound down the drain or in the regular trash.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C24H23N5OS |
| Molecular Weight | 429.54 g/mol [1] |
| CAS Number | 1609389-52-7[1] |
| Appearance | Light yellow to yellow solid |
| Solubility | DMSO: 83.33 mg/mL (194.00 mM)[2][3] |
| Storage (Powder) | -20°C for 3 years[3] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year[3][4] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
First Aid Measures
In case of accidental exposure to this compound, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]
By adhering to these procedures, laboratory personnel can handle and dispose of this compound safely, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the compound.
References
Essential Safety and Operational Guide for Handling ACY-957
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling ACY-957. The following procedures are based on best practices for handling potent, hazardous chemical compounds in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1609389-52-7[1]
-
Molecular Formula: C24H23N5OS[1]
-
Molecular Weight: 429.54 g/mol [1]
Immediate Safety Recommendations
Personal Protective Equipment (PPE) is critical to ensure safety when handling this compound. It acts as a primary barrier against potential exposure through inhalation, skin contact, or splashing.[2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Gown | Disposable, low-permeability fabric with a solid front and long sleeves.[4] | Protects the body from spills and contamination. Cuffs should be tucked under the outer pair of gloves. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes, sprays, and droplets of the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound to prevent inhalation of aerosolized particles.[2] | Minimizes the risk of respiratory exposure, especially when weighing or transferring the powder form. |
Operational Handling Procedures
Adherence to standard operating procedures is crucial for minimizing exposure risk and ensuring experimental integrity.
Preparation and Handling Workflow:
-
Designated Area: All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control for potential inhalation exposure.[2]
-
Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, don all required PPE in the correct order (gown, then mask/respirator, then eye protection, then inner gloves, and finally outer gloves over the gown cuffs).
-
Compound Weighing and Reconstitution:
-
Experimental Use: When using solutions of this compound, continue to wear all recommended PPE. Avoid direct contact with skin and eyes.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
Storage and Disposal Plan
Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring the safety of all laboratory personnel.
Storage:
-
Solid Form: Store the solid powder at -20°C for up to 3 years.[5]
-
In Solvent: Store stock solutions at -80°C for up to 2 years, or at -20°C for up to 1 year.[5][6]
-
General: Avoid repeated freeze-thaw cycles.[5][6] Aliquot stock solutions for single or short-term use.
Disposal: All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, gowns, and excess solutions, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. It is the responsibility of the waste generator to properly characterize and dispose of all waste materials.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
